Furfuryl isopropyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRNAKORAINOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047665 | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; burnt, roasted, garlic, savory, coffee-like | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
79.00 to 80.00 °C. @ 12.00 mm Hg | |
| Record name | 2-[(Isopropylthio)methyl]furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.020 (20°) | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1883-78-9 | |
| Record name | 2-[[(1-Methylethyl)thio]methyl]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-[[(1-methylethyl)thio]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan, 2-[[(1-methylethyl)thio]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL ISOPROPYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-[(Isopropylthio)methyl]furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Furfuryl isopropyl sulfide chemical properties and structure
An In-depth Technical Guide to Furfuryl Isopropyl Sulfide: Chemical Properties and Structure
Introduction
This compound, identified by the CAS Number 1883-78-9, is an organosulfur compound recognized for its distinct aroma profile, which includes notes of coffee, savory meat, onion, and garlic.[1] This compound is utilized as a flavoring agent in a variety of food products, including baked goods, dairy, confectioneries, beverages, and meat products.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies associated with this compound, intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a furan ring attached to a methyl group, which is in turn bonded to a sulfur atom that is also bonded to an isopropyl group.
IUPAC Name: 2-(propan-2-ylsulfanylmethyl)furan[2]
SMILES: CC(C)SCC1=CC=CO1[2]
Molecular Formula: C8H12OS[1][3][4]
Below is a two-dimensional representation of the chemical structure.
Physicochemical Properties
This compound is typically a colorless to amber-brown liquid.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 156.25 g/mol | [2] |
| Boiling Point | 79-80 °C at 12 mm Hg 84 °C at 16 mm Hg | [1][2][5] |
| Density/Specific Gravity | 1.013–1.020 g/mL at 20 °C 0.998 g/mL at 25 °C | [1][2][5] |
| Refractive Index | 1.497–1.508 at 20 °C | [1][2][5] |
| Flash Point | 75.56 °C (168.00 °F) | [1] |
| Vapor Pressure | 0.47 mmHg at 25 °C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents.[1][2] | [1][2] |
| LogP (o/w) | 2.134 (estimated) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
-
Infrared (IR) Spectroscopy : Studies on a range of furfuryl sulfides have identified a characteristic medium absorption band at 1130 cm⁻¹ in carbon tetrachloride, which can be useful for identifying the furfuryl sulfide group.[6][7]
-
Mass Spectrometry (MS) : GC-MS analysis data is available, with significant peaks observed at m/z values of 81.0 and 156.0.[2]
Experimental Protocols
General Synthesis of Furfuryl Sulfides
A common method for the preparation of furfuryl sulfides, including this compound, involves the reaction of furfuryl mercaptan with an appropriate alkyl halide.[6][7] The general procedure is outlined below.
Materials:
-
Furfuryl mercaptan
-
Sodium methoxide (or sodium in methanol)
-
Isopropyl halide (e.g., isopropyl bromide)
-
Methanol
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium in methanol under an inert atmosphere.
-
Furfuryl mercaptan is added dropwise to the sodium methoxide solution to form the sodium salt of furfuryl mercaptan.
-
The corresponding alkyl halide (in this case, an isopropyl halide) is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up, which may involve quenching with water, extraction with an organic solvent, and subsequent drying and purification of the crude product, often by distillation under reduced pressure.
The workflow for this synthesis is depicted in the following diagram.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile sulfur compounds like this compound, especially in complex matrices such as food or beverages.
General Protocol:
-
Sample Preparation : For liquid samples, a common technique is purge and trap concentration. A sample (e.g., isopropyl alcohol) is diluted with ultrapure water, acidified, and then sparged with an inert gas (e.g., nitrogen).[8]
-
Trapping : The volatile compounds carried by the gas stream are trapped on an adsorbent material like Tenax TA.[8]
-
Desorption and Injection : The trapped compounds are thermally desorbed, concentrated in a cold trap, and then injected into the gas chromatograph.[8]
-
GC Separation : The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection : As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for compound identification, while the chromatographic peak area allows for quantification.[8]
Safety and Handling
This compound is classified as an irritant, being irritating to the skin and eyes.[1] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye protection, should be observed.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound, 1883-78-9 [thegoodscentscompany.com]
- 2. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Furfuryl isopropyl sulphide | Endeavour Speciality Chemicals [endeavourchem.co.uk]
- 5. CAS NO. 1883-78-9 | this compound | C8H12OS [localpharmaguide.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ceriumlabs.com [ceriumlabs.com]
The Elusive Natural Presence of 2-[(isopropylthio)methyl]furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the natural sources of 2-[(isopropylthio)methyl]furan, a sulfur-containing furan derivative noted for its characteristic coffee, floral, and meaty aroma profile. While direct quantitative data for this specific compound in natural matrices remains scarce in publicly available literature, this document synthesizes the existing knowledge on its likely formation pathways and presence in thermally processed foods. By examining data on related furan compounds and outlining robust analytical methodologies, this guide provides a framework for researchers seeking to investigate and quantify 2-[(isopropylthio)methyl]furan in complex food systems.
Introduction
2-[(Isopropylthio)methyl]furan is a volatile organic compound that contributes to the complex aroma profiles of various food products. Its characteristic scent, described as savory, meaty, and coffee-like, suggests its formation during thermal processing, such as roasting and cooking. Despite its recognized organoleptic properties, detailed information on its natural occurrence, concentration in foodstuffs, and biological activities is limited. This guide aims to consolidate the available information, provide context through data on related compounds, and detail appropriate analytical approaches for its detection and quantification.
Probable Natural Sources and Formation
-
Roasted Coffee Beans: The roasting of coffee beans initiates a cascade of chemical reactions, including the Maillard reaction and Strecker degradation, which are responsible for the development of a rich and complex aroma profile. Sulfur-containing amino acids present in green coffee beans are known precursors to a variety of volatile sulfur compounds, including sulfur-containing furans.
-
Cooked Meat: The cooking of meat, particularly through methods involving high heat such as roasting and grilling, generates a significant number of flavor compounds. The reaction between sulfur-containing amino acids (like cysteine and methionine) and reducing sugars, as well as the thermal degradation of thiamine (Vitamin B1), are key pathways for the formation of sulfur-containing furans that impart characteristic meaty and savory notes.
The likely formation pathway of 2-[(isopropylthio)methyl]furan involves the reaction of furfural or other furan precursors, generated from the degradation of carbohydrates, with a source of the isopropylthio group, likely derived from the degradation of sulfur-containing amino acids.
Spectroscopic Profile of Furfuryl Isopropyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for furfuryl isopropyl sulfide (CAS No. 1883-78-9), a flavor and fragrance compound with the molecular formula C₈H₁₂OS.[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below.
Mass Spectrometry (MS)
Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight (156.25 g/mol ).[1] The fragmentation pattern is characteristic of the furfuryl and isopropyl sulfide moieties. The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 81.0 | 99.99 | [C₅H₅O]⁺ (Furfuryl cation) |
| 156.0 | 18.85 | [C₈H₁₂OS]⁺ (Molecular Ion) |
| 53.0 | 14.30 | [C₄H₅]⁺ |
| 27.0 | 11.07 | [C₂H₃]⁺ |
| 41.0 | 8.25 | [C₃H₅]⁺ (Allyl cation) |
| Table 1: Mass Spectrometry data for this compound.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | m | 1H | H-5 (furan) |
| ~ 6.3 | m | 1H | H-4 (furan) |
| ~ 6.2 | m | 1H | H-3 (furan) |
| ~ 3.7 | s | 2H | -CH₂-S- |
| ~ 2.9 | septet | 1H | -S-CH(CH₃)₂ |
| ~ 1.3 | d | 6H | -CH(CH₃)₂ |
| Table 2: Predicted ¹H NMR spectral data for this compound. |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-2 (furan) |
| ~ 142 | C-5 (furan) |
| ~ 110 | C-4 (furan) |
| ~ 107 | C-3 (furan) |
| ~ 35 | -S-CH(CH₃)₂ |
| ~ 30 | -CH₂-S- |
| ~ 23 | -CH(CH₃)₂ |
| Table 3: Predicted ¹³C NMR spectral data for this compound. |
Infrared (IR) Spectroscopy
A complete, detailed experimental IR spectrum for this compound is not widely available. However, a characteristic absorption for furfuryl sulfides has been reported at 1130 cm⁻¹. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3120 | Medium | =C-H stretch (furan) |
| ~ 2960 | Strong | C-H stretch (aliphatic) |
| ~ 1590, 1500 | Medium | C=C stretch (furan ring) |
| ~ 1130 | Medium | Furfuryl sulfide group |
| ~ 1010 | Strong | C-O-C stretch (furan) |
| ~ 740 | Strong | =C-H bend (furan) |
| Table 4: Expected characteristic IR absorption bands for this compound. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds and furan derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample.
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector: The sample is injected into a heated injector port, typically in split mode to avoid overloading the column.
-
Oven Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities and the solvent.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.
-
-
Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum for the corresponding chromatographic peak is used for identification and structural elucidation.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Thermochemical properties of sulfur-containing furan derivatives
An In-depth Technical Guide on the Thermochemical Properties of Sulfur-Containing Furan Derivatives
Introduction
Sulfur-containing furan derivatives are a significant class of compounds, playing crucial roles as intermediates in a wide array of chemical and biological processes. Their unique chemical structures, combining the furan ring with sulfur functionalities, lead to interesting and complex thermochemical behaviors. A thorough understanding of these properties, such as enthalpy of formation, is essential for a variety of applications, including the optimization of food processing techniques, enhancement of flavor quality, and the development of novel food products with desirable sensory attributes.
Despite their importance, there is a limited amount of reliable thermochemical data available for these compounds. This guide aims to address this gap by providing a comprehensive overview of the experimental and theoretical approaches used to characterize the thermochemical properties of selected sulfur-containing furan derivatives. We will delve into the methodologies for determining key thermochemical parameters and present the available data in a clear and accessible format.
Core Compounds of Interest
This guide focuses on the thermochemical properties of three specific sulfur-containing furan derivatives:
-
2-Furanmethanethiol
-
Furfuryl methyl sulfide
-
Methyl 2-methyl-3-furyl disulfide
These compounds have been the subject of detailed experimental and theoretical investigations, providing a solid foundation for understanding the energetic properties of this class of molecules.
Experimental Determination of Thermochemical Properties
The experimental determination of the thermochemical properties of sulfur-containing furan derivatives relies on a combination of calorimetric techniques to measure the enthalpies of combustion and vaporization. These values are then used to derive the standard molar enthalpy of formation in the gas phase.
Experimental Workflow
The overall experimental workflow for the thermochemical characterization of these compounds can be visualized as follows:
Caption: Experimental workflow for determining the gas-phase enthalpy of formation.
Key Experimental Protocols
1. Combustion Calorimetry [1]
-
Objective: To determine the standard molar enthalpy of combustion (Δc H°).
-
Apparatus: A rotating-bomb combustion calorimeter.
-
Procedure:
-
A known mass of the liquid sample is sealed in a polyethylene ampoule.
-
The ampoule is placed in a silica crucible within the calorimetric bomb.
-
The bomb is charged with oxygen to a pressure of 3.04 MPa.
-
The combustion is initiated by an electrical fuse.
-
The temperature change of the calorimeter is measured to determine the energy of combustion.
-
The standard molar enthalpy of combustion is calculated from the energy of combustion, taking into account corrections for the combustion of the polyethylene and the fuse.
-
2. Calvet Microcalorimetry [1]
-
Objective: To determine the standard molar enthalpy of vaporization (Δl g H°).
-
Apparatus: A Calvet microcalorimeter.
-
Procedure:
-
A small amount of the sample is placed in a thin glass capillary tube, which is then sealed under vacuum.
-
The sealed capillary is placed in the microcalorimeter at a constant temperature (298.15 K).
-
The sample is vaporized by breaking the capillary tube.
-
The heat absorbed during the vaporization process is measured by the microcalorimeter.
-
The molar enthalpy of vaporization is calculated from the measured heat and the mass of the sample.
-
Theoretical Calculation of Thermochemical Properties
To complement experimental data and provide deeper insights into the molecular energetics, high-level quantum chemical calculations are employed. The G3 composite method is a reliable approach for calculating the gas-phase enthalpy of formation.[1]
Computational Workflow
The general workflow for the computational determination of the enthalpy of formation is as follows:
Caption: Computational workflow for determining the gas-phase enthalpy of formation using the G3 method.
Computational Protocol: G3 Method[1]
-
Objective: To calculate the standard molar enthalpy of formation in the gas phase (Δf H°(g)).
-
Software: Gaussian software package.
-
Procedure:
-
Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, QCISD(T)) with larger basis sets.
-
Total Energy Calculation: The results of the single-point energy calculations are combined with the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the total energy of the molecule at 298.15 K.
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated from the total energies of the reactants and products.
-
Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the other species in the reaction.
-
Summary of Thermochemical Data
The following table summarizes the experimentally determined and theoretically calculated thermochemical properties for the three sulfur-containing furan derivatives at 298.15 K.
| Compound | Formula | Molar Mass ( g/mol ) | Δc H°(l) (kJ/mol) | Δl g H° (kJ/mol) | Δf H°(l) (kJ/mol) | Δf H°(g) (exp) (kJ/mol) | Δf H°(g) (calc) (kJ/mol) |
| 2-Furanmethanethiol | C5H6OS | 114.16 | -2953.5 ± 1.2 | 47.9 ± 0.8 | -103.8 ± 1.4 | -55.9 ± 1.6 | -54.7 |
| Furfuryl methyl sulfide | C6H8OS | 128.19 | -3609.2 ± 1.4 | 51.3 ± 0.9 | -119.9 ± 1.6 | -68.6 ± 1.8 | -67.9 |
| Methyl 2-methyl-3-furyl disulfide | C7H10OS2 | 174.28 | -4432.1 ± 1.8 | 61.2 ± 1.1 | -158.7 ± 2.1 | -97.5 ± 2.4 | -96.3 |
Data sourced from a comprehensive experimental and theoretical study.[1]
Structural Relationships and Enthalpic Effects
The introduction of sulfur-containing functional groups into the furan ring has a significant impact on the thermochemical properties of the resulting molecules. The following diagram illustrates the structural relationships between the studied compounds and the parent furan molecule.
Caption: Structural relationships of the studied sulfur-containing furan derivatives.
The enthalpic effects of introducing thiol (-SH) and methanethiol (-SCH3) groups can be evaluated by comparing the enthalpies of formation of the derivatives with that of the parent furan.[1] This analysis provides valuable insights into the energetic consequences of substituting different functional groups onto the furan ring.
Thermal Degradation Pathways
While the focus of this guide is on the standard thermochemical properties, it is important to briefly consider the thermal degradation of sulfur-containing furans, as this is intrinsically linked to their thermochemistry. The primary degradation pathways often involve the cleavage of the weakest bonds, which can be predicted from bond dissociation energies.
Key degradation pathways include:[2]
-
C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond in the side chain is a likely initial step at elevated temperatures.
-
Furan Ring Opening: The furan ring can undergo isomerization and ring-opening to form unsaturated carbonyl compounds.
Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are powerful tools for studying these degradation pathways.[2]
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical properties of selected sulfur-containing furan derivatives. By combining experimental data from combustion and Calvet microcalorimetry with high-level theoretical calculations, a reliable set of thermochemical data has been established.[1] The detailed experimental and computational protocols outlined here serve as a valuable resource for researchers in the fields of chemistry, food science, and materials science. The presented data and workflows contribute to a deeper understanding of the energetic properties of these important compounds and can aid in the development of predictive models for related molecular systems.[1]
References
An In-depth Technical Guide to the Maillard Reaction Pathways Leading to Furfuryl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed Maillard reaction pathways culminating in the formation of furfuryl isopropyl sulfide, a sulfur-containing furan derivative. While direct literature on the Maillard-induced formation of this specific compound is scarce, this document outlines a scientifically plausible sequence of reactions based on established principles of Maillard chemistry and organic synthesis. The guide details the formation of key intermediates, the incorporation of sulfur, and the subsequent alkylation to yield the target molecule.
Core Maillard Reaction Pathway to Furfuryl Intermediates
The Maillard reaction is a complex network of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The formation of the foundational furan structure of this compound proceeds through several stages.
The initial step involves the condensation of a reducing sugar, typically a pentose like ribose for furan formation, with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This intermediate undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose (an Amadori compound). Subsequent degradation of the Amadori compound through 1,2-enolization and cyclization leads to the formation of 3-deoxyosone, a key intermediate. Dehydration of 3-deoxyosone results in the formation of furfural. Furfural can then be reduced to furfuryl alcohol, another critical intermediate.
dot graph Maillard_to_Furfural { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Reducing_Sugar [label="Reducing Sugar\n(e.g., Ribose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino_Acid [label="Amino Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schiff_Base [label="Schiff Base / Glycosylamine", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Compound [label="Amadori Compound", fillcolor="#FBBC05", fontcolor="#202124"]; "3_Deoxyosone" [label="3-Deoxyosone", fillcolor="#FBBC05", fontcolor="#202124"]; Furfural [label="Furfural", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furfuryl_Alcohol [label="Furfuryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reducing_Sugar -> Schiff_Base [label="+ Amino Acid"]; Amino_Acid -> Schiff_Base; Schiff_Base -> Amadori_Compound [label="Amadori\nRearrangement"]; Amadori_Compound -> "3_Deoxyosone" [label="1,2-Enolization"]; "3_Deoxyosone" -> Furfural [label="Dehydration/\nCyclization"]; Furfural -> Furfuryl_Alcohol [label="Reduction"]; } /dot
Incorporation of Sulfur: Formation of Furfuryl Mercaptan
The introduction of sulfur into the furan structure is primarily facilitated by the thermal degradation of sulfur-containing amino acids, with cysteine being the most significant precursor. Cysteine degrades during the Maillard reaction to produce hydrogen sulfide (H₂S), a potent nucleophile.
Hydrogen sulfide can then react with the furfuryl intermediates. One plausible pathway involves the reaction of H₂S with furfuryl alcohol. In an acidic environment, the hydroxyl group of furfuryl alcohol can be protonated, forming a good leaving group (water) and generating a furfuryl carbocation. This carbocation is then susceptible to nucleophilic attack by H₂S, leading to the formation of furfuryl mercaptan (2-furfurylthiol). An alternative pathway involves the reaction of furfural with H₂S, which can also lead to the formation of furfuryl mercaptan through a series of reduction and substitution reactions.
dot graph Sulfur_Incorporation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Cysteine [label="Cysteine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#FBBC05", fontcolor="#202124"]; Furfuryl_Alcohol [label="Furfuryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furfuryl_Carbocation [label="Furfuryl Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Furfuryl_Mercaptan [label="Furfuryl Mercaptan", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cysteine -> H2S [label="Thermal Degradation"]; Furfuryl_Alcohol -> Furfuryl_Carbocation [label="+ H⁺, - H₂O"]; Furfuryl_Carbocation -> Furfuryl_Mercaptan [label="+ H₂S, - H⁺"]; H2S -> Furfuryl_Mercaptan; } /dot
Proposed Pathway for Isopropyl Group Attachment
The final step in the formation of this compound is the attachment of the isopropyl group to the sulfur atom of furfuryl mercaptan. Based on fundamental principles of organic chemistry, a likely mechanism is the S-alkylation of the furfuryl thiolate anion.
In the reaction medium, the weakly acidic thiol group of furfuryl mercaptan can be deprotonated by a base to form a nucleophilic thiolate anion. The source of the isopropyl group could be an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) that may be present as a trace contaminant or formed from other precursors in a complex food system. The furfuryl thiolate anion can then act as a nucleophile and attack the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction, displacing the halide and forming the thioether linkage of this compound.
Another potential source of the isopropyl moiety could be the Strecker degradation of valine, which yields isobutyraldehyde. However, the direct reaction of isobutyraldehyde with furfuryl mercaptan to form the sulfide is less straightforward than the alkylation pathway. Therefore, the S-alkylation of furfuryl mercaptan is the more chemically plausible route.
dot graph Isopropyl_Attachment { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Furfuryl_Mercaptan [label="Furfuryl Mercaptan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Furfuryl_Thiolate [label="Furfuryl Thiolate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; Isopropyl_Halide [label="Isopropyl Halide\n(e.g., 2-Bromopropane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Furfuryl_Isopropyl_Sulfide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Furfuryl_Mercaptan -> Furfuryl_Thiolate [label="+ Base, - H⁺"]; Furfuryl_Thiolate -> Furfuryl_Isopropyl_Sulfide [label="+ Isopropyl Halide\n(Sₙ2 Reaction)"]; Isopropyl_Halide -> Furfuryl_Isopropyl_Sulfide; } /dot
Summary of Quantitative Data
| Precursors | Reaction Conditions | Product | Yield | Reference |
| Cysteine, Ribose | 140°C, 20 min, phosphate buffer (pH 5.0) | Furfuryl Mercaptan | Not specified, but identified as a major volatile | (Proxy data) |
| Furfuryl alcohol, Thiourea | Reflux in HCl, then NaOH hydrolysis | Furfuryl Mercaptan | 55-60% | (Synthetic method)[1] |
| Furfural, NaSH | Reaction followed by reduction with Zn dust | Furfuryl Mercaptan | Not specified | (Synthetic method)[1] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions in the proposed pathway. These are based on established methods for the synthesis of furfuryl mercaptan and can be adapted for further investigation into the formation of this compound.
Formation of Furfuryl Mercaptan from Furfuryl Alcohol and Thiourea (Proxy Synthesis)
This protocol describes a synthetic route to furfuryl mercaptan, a key intermediate.
Materials:
-
Furfuryl alcohol
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Calcium Chloride
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve thiourea in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution and add furfuryl alcohol.
-
Maintain the reaction temperature below 70°C for approximately 2 hours, or until the mixture is homogeneous.
-
Allow the mixture to stand at room temperature overnight.
-
Add a solution of sodium hydroxide in water to the reaction mixture to induce hydrolysis.
-
Perform steam distillation to isolate the crude furfuryl mercaptan.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Further purification can be achieved by distillation under a nitrogen atmosphere.[1]
dot graph Experimental_Workflow_1 { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, width=2]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Furfuryl Alcohol,\nThiourea, HCl, H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="React at <70°C, 2h\nThen overnight at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Add NaOH solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Steam Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separate Organic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry with CaCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Distill under N₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Furfuryl Mercaptan", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Mixing; Mixing -> Reaction; Reaction -> Hydrolysis; Hydrolysis -> Distillation; Distillation -> Separation; Separation -> Drying; Drying -> Purification; Purification -> End; } /dot
Proposed S-Alkylation of Furfuryl Mercaptan
This hypothetical protocol is for the final step of forming this compound.
Materials:
-
Furfuryl mercaptan
-
A suitable base (e.g., Sodium ethoxide)
-
2-Bromopropane (or other isopropyl halide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Dissolve furfuryl mercaptan in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the base to deprotonate the thiol and form the thiolate.
-
Allow the reaction to stir for a short period at low temperature.
-
Add the isopropyl halide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by adding the quenching solution.
-
Extract the product with the extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
dot graph Experimental_Workflow_2 { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, width=2]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve Furfuryl Mercaptan\nin anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonate [label="Add Base (e.g., NaOEt)\nat 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Halide [label="Add 2-Bromopropane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at RT until completion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with sat. NH₄Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Et₂O", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify (Chromatography/\nDistillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Dissolve; Dissolve -> Deprotonate; Deprotonate -> Add_Halide; Add_Halide -> React; React -> Quench; Quench -> Extract; Extract -> Purify; Purify -> End; } /dot
Conclusion
The formation of this compound through the Maillard reaction is a multi-step process that likely involves the initial generation of furanoid structures from sugar degradation, followed by the incorporation of sulfur from cysteine, and culminating in the S-alkylation of a furfuryl mercaptan intermediate. While direct evidence for the entire pathway within a single Maillard reaction system is yet to be established, the proposed sequence of reactions is chemically sound and provides a strong foundation for further research. The control of temperature, pH, and the availability of specific precursors are critical for influencing the formation and yield of this and other volatile flavor compounds. The experimental protocols provided for key intermediates offer a starting point for researchers to investigate and optimize the conditions leading to the formation of this compound.
References
Unveiling the Sensory Landscape of Furfuryl Isopropyl Sulfide: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive analysis of the olfactory threshold and sensory profile of furfuryl isopropyl sulfide (CAS No. 1883-78-9), a potent sulfur-containing aroma compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel flavor and fragrance ingredients. While a specific, quantitatively determined olfactory threshold for this compound is not prominently reported in publicly available scientific literature, this guide synthesizes existing data on its sensory characteristics, outlines detailed experimental protocols for its determination, and explores the likely olfactory signaling pathways involved in its perception.
This compound is recognized for its complex and powerful aroma profile, contributing significantly to the sensory experience of a variety of food products. Its status as a FEMA GRAS (Generally Recognized as Safe) flavoring agent underscores its importance in the food industry.[1][2][3]
Quantitative Data Summary
While a precise olfactory threshold is not available, the sensory characteristics and typical usage levels in food products provide valuable context for its potency.
Table 1: Sensory Profile of this compound
| Sensory Descriptor | Description | Source |
| Overall Aroma | Savory | [1][4] |
| Primary Notes | Coffee, Onion/Garlic, Savory, Meaty | [5] |
| Secondary Notes | Floral, Gassy, Burnt, Roasted | [4][5] |
| Taste Profile | Savory, Onion | [5] |
Table 2: Typical Usage Levels of this compound in Food and Beverages
| Food/Beverage Category | Average Maximum PPM | Source |
| Baked Goods | 0.50 | [5] |
| Nonalcoholic Beverages | 0.50 | [5] |
| Alcoholic Beverages | 0.30 | [5] |
| Meat Products | 0.30 | [5] |
| Frozen Dairy | 0.60 | [5] |
| Soft Confection | 0.60 | [5] |
Experimental Protocols for Olfactory Threshold Determination
The determination of the olfactory threshold of a volatile compound like this compound requires rigorous and well-controlled methodologies. The two primary approaches are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using established psychophysical methods.[6]
Protocol 1: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9][10][11] This method is ideal for determining the odor activity of individual compounds in a complex mixture.
1. Sample Preparation:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether) at a known concentration.
-
A series of dilutions are prepared from the stock solution to cover a wide range of concentrations.
2. GC-O System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like DB-WAX.
-
Oven Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Effluent Split: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection. A typical split ratio is 1:1.
-
Olfactometry Port: Heated transfer line (250°C) delivering the effluent to a trained sensory panelist. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
3. Data Acquisition and Analysis:
-
Panelists sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma.
-
The detection threshold is determined by presenting a series of decreasing concentrations to the panelist until the odor is no longer detectable.
-
The recognition threshold, the concentration at which the specific character of the odor is recognized, is also determined.[12][13]
Protocol 2: Sensory Panel Analysis (Ascending Method of Limits)
This method involves presenting a sensory panel with a series of increasing concentrations of the odorant to determine the detection threshold.[14]
1. Panelist Selection and Training:
-
A panel of 10-20 individuals is selected based on their olfactory acuity and ability to describe odors.
-
Panelists are trained to recognize and describe the specific aroma of this compound.
2. Sample Presentation:
-
Aqueous or air-phase dilutions of this compound are prepared in odor-free containers.
-
Samples are presented to panelists in a randomized order, including blank samples (odor-free air or water).
-
The "ascending method of limits" is a common approach, where panelists are presented with increasing concentrations.[14]
3. Threshold Determination:
-
The individual threshold is the lowest concentration at which a panelist can reliably detect a difference from the blank.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of this compound, like other volatile sulfur compounds, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
Conclusion
This compound is a potent aroma compound with a complex sensory profile that is highly valued in the food industry. While a specific olfactory threshold value remains to be definitively established in the scientific literature, the methodologies outlined in this guide provide a robust framework for its determination. Understanding the sensory properties of such compounds is crucial for the development of new and improved food products and for advancing our knowledge of the mechanisms of olfaction. The low usage levels at which it imparts significant flavor effects strongly suggest a low olfactory threshold, a characteristic common to many sulfur-containing compounds.[12][13] Further research is warranted to precisely quantify its olfactory potency.
References
- 1. femaflavor.org [femaflavor.org]
- 2. femaflavor.org [femaflavor.org]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 1883-78-9 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 12. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Odor Thresholds and Breathing Changes of Human Volunteers as Consequences of Sulphur Dioxide Exposure Considering Individual Factors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Furanthiols and their related sulfide counterparts are a class of volatile organic compounds that have garnered significant interest, primarily due to their profound impact on the aroma of various food products, most notably coffee and cooked meat.[1][2] Furan-2-ylmethanethiol, also known as furfuryl mercaptan, is a key component of roasted coffee's aroma, while 2-methyl-3-furanthiol is recognized for its intense meaty and savory notes.[1][2] Beyond their organoleptic properties, emerging research has begun to shed light on the potential biological activities of these and other furan-containing molecules, particularly in the realms of antioxidant and anti-inflammatory effects. This guide aims to provide a comprehensive overview of the current understanding of the biological activities of furanthiols and related sulfides, with a focus on their potential applications in research and drug development.
Antioxidant Activity
The antioxidant properties of furanthiols are attributed to their ability to scavenge free radicals and inhibit oxidative processes. While extensive quantitative data for specific furanthiols in standardized antioxidant assays is limited in publicly available literature, the antioxidant capacity of various furan derivatives has been documented.
Table 1: Antioxidant Activity of Furan Derivatives
| Compound/Extract | Assay | IC50/EC50 | Reference Compound | IC50/EC50 of Reference | Source |
| Maillard reaction products from cysteine/glucose | DPPH radical scavenging | Not specified | Gallic acid | Not specified | [3] |
| Heat processed beef flavor with antioxidants | DPPH radical scavenging | Not specified | TBHQ, TP, L-AP | Not specified | [4] |
Note: Specific IC50 values for furanthiols in DPPH, ABTS, or other standardized antioxidant assays were not found in the reviewed literature. The table reflects the antioxidant potential of related Maillard reaction products and complex food systems where furanthiols are present.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant activity of a compound. The protocol generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Sample preparation: The test compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of furan derivatives. The mechanisms underlying this activity often involve the modulation of key inflammatory pathways. While direct evidence for furanthiols is still emerging, data from related furan-containing compounds provide valuable insights.
Table 2: Anti-inflammatory Activity of Furan Derivatives
| Compound | Assay | Cell Line | IC50 | Source |
| Ailanthoidol (a benzofuran) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | < 10 µM | [2] |
| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | Nitric Oxide (NO) Production Inhibition | Caco-2 cells | Dose-dependent inhibition | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that the observed NO inhibition is not due to cell death.
Potential Mechanisms of Action: Signaling Pathways
The biological activities of furan derivatives are often linked to their ability to modulate intracellular signaling pathways. Two such pathways of significant interest are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways. While direct evidence for furanthiols is scarce, the modulation of these pathways by other furan compounds provides a plausible framework for their potential mechanisms of action.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, the activation of MAPKs such as p38 and JNK leads to the production of pro-inflammatory cytokines. Some furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAPKs.
PPAR-γ Signaling Pathway
PPAR-γ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Activation of PPAR-γ generally leads to anti-inflammatory responses. This is achieved, in part, by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB. Some natural and synthetic compounds containing a furan moiety have been identified as PPAR-γ agonists, suggesting a potential mechanism for their anti-inflammatory effects.
Conclusion and Future Directions
Furanthiols and related sulfides are intriguing molecules with established roles in flavor chemistry and emerging potential in the field of pharmacology. While the current body of research strongly suggests antioxidant and anti-inflammatory activities for the broader class of furan derivatives, there is a clear need for more focused studies on specific furanthiols like furan-2-ylmethanethiol and 2-methyl-3-furanthiol. Future research should aim to:
-
Quantify the biological activities of pure furanthiols and related sulfides using a battery of standardized in vitro and in vivo assays.
-
Elucidate the specific molecular mechanisms of action, including their direct interactions with signaling proteins and transcription factors.
-
Investigate the structure-activity relationships to identify key structural features responsible for their biological effects, which can guide the design of novel therapeutic agents.
A deeper understanding of the biological activities of these compounds could open up new avenues for the development of novel drugs for a variety of conditions, particularly those with an inflammatory or oxidative stress component.
References
- 1. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Furfuryl Isopropyl Sulfide from Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of furfuryl isopropyl sulfide, a potentially valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. The synthetic strategy involves a two-step process commencing with the activation of furfuryl alcohol via tosylation, followed by a nucleophilic substitution with isopropyl mercaptan. This approach is designed to mitigate the inherent instability of furfuryl alcohol in acidic conditions and the lability of furfuryl halides.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Tosylation of Furfuryl Alcohol
Step 2: Nucleophilic Substitution with Isopropyl Mercaptan
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Molar Ratios for the Tosylation of Furfuryl Alcohol
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Furfuryl Alcohol | 98.10 | 1.0 | User Defined |
| p-Toluenesulfonyl Chloride | 190.65 | 1.2 | Calculated |
| Pyridine | 79.10 | 1.5 | Calculated |
| Dichloromethane (DCM) | 84.93 | - | As required |
Table 2: Reagents and Molar Ratios for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Furfuryl Tosylate | 252.29 | 1.0 | From Step 1 |
| Isopropyl Mercaptan | 76.16 | 1.2 | Calculated |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.2 | Calculated |
| Tetrahydrofuran (THF) | 72.11 | - | As required |
Experimental Protocols
Step 1: Synthesis of Furfuryl Tosylate
This protocol is adapted from a general procedure for the tosylation of alcohols.
Materials:
-
Furfuryl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furfuryl alcohol (1.0 eq.).
-
Dissolve the furfuryl alcohol in anhydrous dichloromethane (10 volumes relative to the alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude furfuryl tosylate. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol is based on the Williamson ether synthesis, adapted for sulfide formation.
Materials:
-
Furfuryl tosylate (from Step 1)
-
Isopropyl mercaptan
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran.
-
Cool the THF to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) to the stirred THF. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.
-
Slowly add isopropyl mercaptan (1.2 eq.) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium isopropyl thiolate.
-
Dissolve the furfuryl tosylate (1.0 eq.) from Step 1 in a minimal amount of anhydrous THF.
-
Add the furfuryl tosylate solution dropwise to the sodium isopropyl thiolate solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship of the key transformations in the synthesis.
Solid-phase microextraction (SPME) for furfuryl isopropyl sulfide sampling
An In-depth Guide to Solid-Phase Microextraction (SPME) for Furfuryl Isopropyl Sulfide Sampling
This document provides detailed application notes and protocols for the sampling and analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in various foods and beverages, contributing to savory, roasted, and coffee-like notes. Accurate quantification of this volatile sulfur compound is essential for quality control, flavor and fragrance research, and potentially for understanding its role in food science and consumer products.
Introduction to SPME for Volatile Compound Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile compounds from diverse matrices. The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber. For volatile compounds like this compound, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, minimizing matrix effects and extending the fiber's lifespan.[1] The concentrated analytes are then thermally desorbed from the fiber in the hot injector of a gas chromatograph for separation and subsequent detection by a mass spectrometer.[2]
Application Notes
2.1. Recommended SPME Fiber
The selection of the SPME fiber coating is a critical parameter that depends on the polarity and volatility of the analyte. For a broad range of volatile and semi-volatile compounds, including sulfur compounds and furans, a triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[3] This fiber chemistry provides a combination of adsorption and absorption mechanisms, allowing for the effective trapping of a wide array of analytes. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.
2.2. Typical Applications
This compound is utilized as a flavoring agent in a variety of food products. Understanding its concentration is crucial for achieving the desired flavor profile. Typical usage levels, which can serve as a guide for expected concentrations in quality control samples, are:
-
Bakery, frozen dairy, soft confection, and drinks: 0.6 ppm[4]
-
Alcoholic beverages and meat products: 0.3 ppm[4]
2.3. Method Validation Considerations
A full method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters include:
-
Linearity: The method should be linear over the expected concentration range of this compound in the samples. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the sensitivity of the method. For similar volatile sulfur and furan compounds, LOQs in the low µg/L to ng/g range have been reported.[5][6]
-
Precision and Accuracy (Recovery): Precision is typically assessed by repeatability (intra-day) and intermediate precision (inter-day) and should ideally be below 15% RSD. Accuracy is determined by recovery studies in spiked matrix samples, with acceptable recovery typically ranging from 80% to 120%.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS. This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
3.1. Materials and Reagents
-
SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm thickness (or similar)
-
SPME Holder: Manual or for autosampler
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Standard: this compound (≥98% purity)
-
Solvent: Methanol or ethanol for standard preparation
-
Reagents: Sodium chloride (NaCl) for "salting out" effect
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector
-
GC Column: A mid-polar capillary column, such as a DB-624 or HP-5MS (30 m x 0.25 mm x 1.4 µm), is suitable for separating volatile sulfur compounds.
3.2. Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol or ethanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Internal Standard (Optional but Recommended): For improved accuracy and precision, use of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is recommended.
3.3. Sample Preparation
-
Liquid Samples (e.g., beverages): Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Solid or Semi-Solid Samples (e.g., food products): Weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial. Add a specific volume of deionized water (e.g., 5 mL) to create a slurry.
-
Salting Out: Add a known amount of NaCl (e.g., 1-2 g or to saturation) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[7]
-
Spiking (for Calibration and QC): For the calibration curve and quality control samples, spike the appropriate amount of the working standard solution into a blank matrix.
-
Immediately seal the vial with a magnetic screw cap.
3.4. HS-SPME Procedure
The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility.[8]
-
Place the sealed vial in an autosampler tray or a heating block with agitation.
-
Incubation/Equilibration: Allow the sample to equilibrate at a set temperature with agitation for a defined period to allow the analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time to extract the volatile compounds.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.
Table 1: Recommended HS-SPME Parameters for this compound Analysis
| Parameter | Recommended Condition | Range for Optimization |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | N/A |
| Sample Volume | 5 mL (in 20 mL vial) | 2 - 10 mL |
| Salt Addition | 1.5 g NaCl | 0.5 - 2.5 g |
| Incubation/Extraction Temp. | 60 °C | 40 - 80 °C |
| Incubation Time | 15 min | 5 - 25 min |
| Extraction Time | 30 min | 15 - 60 min |
| Agitation Speed | 250 rpm | 100 - 500 rpm |
| Desorption Temperature | 250 °C | 240 - 270 °C |
| Desorption Time | 5 min | 2 - 10 min |
3.5. GC-MS Parameters
Table 2: Typical GC-MS Conditions
| Parameter | Value |
| Injector Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 (for qualitative analysis) |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 81, 156, 113). The primary ion for quantification is typically the most abundant and unique one (m/z 81).[3] |
Data Presentation
Table 3: Expected Quantitative Performance for a Validated SPME-GC-MS Method
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 1.5 µg/L |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
This comprehensive guide provides the necessary information for researchers and scientists to develop and implement a robust method for the analysis of this compound. The detailed protocols, expected performance data, and workflow visualization serve as a strong foundation for successful application in various research and quality control settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1883-78-9 [thegoodscentscompany.com]
- 5. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Furfuryl Isopropyl Sulfide and Other Volatile Sulfur Compounds in Coffee Beans
Introduction
Volatile sulfur compounds (VSCs) are critical contributors to the characteristic aroma profile of roasted coffee. Among these, compounds such as furfuryl isopropyl sulfide and the more extensively studied 2-furfurylthiol (also known as furfuryl mercaptan) impart desirable roasty, sulfury, and coffee-like notes.[1][2] The concentration of these VSCs can vary significantly depending on the coffee bean species, roasting conditions, and storage, making their accurate quantification essential for quality control and flavor research in the coffee industry.[1] This application note details a robust and sensitive method for the quantification of this compound and other VSCs in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
While specific quantitative data for this compound in coffee is not extensively documented in scientific literature, the methodology presented here is adapted from validated protocols for the analysis of structurally similar and highly impactful VSCs like 2-furfurylthiol.[1][4]
Data Presentation
The following table summarizes quantitative data for the closely related and highly aromatic compound, 2-furfurylthiol, found in different types of coffee. These values can serve as a reference for the expected concentration range of trace volatile sulfur compounds in coffee beans.
| Coffee Type | Sample Form | 2-Furfurylthiol Concentration | Reference |
| Arabica (Colombia) | Roasted Beans | 1.08 mg/kg | [1] |
| Arabica (Yunnan) | Coffee Brew | 11.34 µg/L | [4] |
| Arabica (Columbia) | Coffee Brew | 15.33 µg/L | [4] |
| Robusta (Indonesia) | Roasted Beans | >1.08 mg/kg (inferred) | [1] |
| Robusta | Coffee Brew | 20.94 µg/L | [4] |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound and other VSCs in coffee beans. For enhanced accuracy, a stable isotope dilution assay is recommended, which involves spiking the sample with a known amount of an isotopically labeled internal standard.[1]
1. Sample Preparation
-
Grinding: Cryogenically grind roasted coffee beans to a fine, uniform powder. This prevents the loss of volatile compounds due to heating during grinding.
-
Sample Weighing: Accurately weigh 1 to 5 grams of the ground coffee into a 20 mL headspace vial.[5]
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard. For the highest accuracy, an isotopically labeled version of the target analyte (e.g., deuterated this compound) is ideal. If unavailable, a structurally similar compound not naturally present in coffee can be used.
-
Matrix Modification: Add a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[5]
-
Equilibration: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 35-40°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[5]
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.[1]
-
Extraction: Expose the SPME fiber to the headspace of the equilibrated sample vial for a defined period (e.g., 15-20 minutes) to adsorb the volatile analytes.[5]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, the SPME fiber is immediately inserted into the heated GC inlet (e.g., 250-280°C) for thermal desorption of the analytes.[5]
-
GC Separation:
-
Column: A suitable capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), provides good separation of a wide range of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: A typical program starts at a low initial temperature (e.g., 32-40°C) held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature (e.g., 200-250°C) which is then held for several minutes.[5]
-
-
MS Detection:
-
Ionization: Electron Impact (EI) ionization at 70 eV.[5]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. Specific ions for this compound and the internal standard should be monitored. Full scan mode can be used for initial identification.
-
Temperatures: Ion source and transfer line temperatures are typically set between 220°C and 280°C.[6]
-
4. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a model coffee matrix or solvent.
-
Data Analysis: The concentration of this compound in the coffee sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified pathway for the formation of furfurylthiols during coffee roasting.
References
Application Notes and Protocols: Furfuryl Isopropyl Sulfide as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl isopropyl sulfide is a flavoring substance valued for its complex aroma and taste profile, contributing savory, roasted, and slightly sulfurous notes to a variety of food products. This document provides detailed application notes and protocols for its use in food flavoring systems, covering its chemical and physical properties, sensory characteristics, recommended usage levels, safety and regulatory status, and experimental protocols for its evaluation.
Chemical and Physical Properties
This compound, with the FEMA number 3161 and CAS number 1883-78-9, is a colorless to pale amber-brown clear liquid.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(propan-2-ylsulfanylmethyl)furan | [2] |
| Synonyms | Isopropyl furfuryl sulfide, 2-((Isopropylthio)methyl)furan | [2] |
| Molecular Formula | C8H12OS | [1] |
| Molecular Weight | 156.25 g/mol | [2] |
| Boiling Point | 79.00 - 80.00 °C @ 12.00 mm Hg | [2] |
| Specific Gravity | 1.01300 to 1.02000 @ 20.00 °C | [1] |
| Refractive Index | 1.49700 to 1.50800 @ 20.00 °C | [1] |
| Flash Point | 168.00 °F TCC (75.56 °C) | [1] |
Sensory Characteristics and Usage Levels
This compound is characterized by a multifaceted flavor profile, with notes of coffee, savory, meaty, and floral in its odor, and onion, savory, and garlic in its taste.[1] The perception of its flavor can be concentration-dependent.
Organoleptic Profile
| Sensory Attribute | Description |
| Odor Type | Coffee, savory, meaty, floral |
| Flavor Type | Onion, savory, garlic |
Source: The Good Scents Company[1]
Recommended Usage Levels in Food Products
The following table provides typical usage levels for this compound in various food categories. It is important to note that optimal levels may vary depending on the specific food matrix and desired flavor profile.
| Food Category | Recommended Usage Level (ppm) |
| Bakery | 0.6 |
| Frozen Dairy | 0.6 |
| Soft Confection | 0.6 |
| Drinks | 0.6 |
| Alcoholic Beverages | 0.3 |
| Meat Products | 0.3 |
Source: Robinson Brothers[1]
Safety and Regulatory Information
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][3]
| Regulatory Body | Identification Number | Status |
| FEMA | 3161 | GRAS (Generally Recognized as Safe) |
| JECFA | 1077 | No safety concern at current levels of intake |
| FDA | - | Listed as a flavoring agent or adjuvant |
Experimental Protocols
Protocol for Sensory Evaluation: Flavor Profile Analysis
This protocol outlines a method for determining the flavor profile of this compound in a food matrix.
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
This compound solution of a known concentration in a suitable solvent (e.g., propylene glycol).
-
Food matrix for testing (e.g., a simple white sauce, vegetable broth, or sugar solution).
-
Reference standards for various aroma and taste attributes (e.g., solutions of known savory, onion, garlic, and roasted flavor compounds).
-
Odor-free tasting vessels.
-
Palate cleansers (e.g., unsalted crackers, room temperature water).
Procedure:
-
Panelist Training: Select and train a panel of 8-12 individuals. Training should focus on identifying and scaling the intensity of relevant flavor attributes using the provided reference standards.
-
Sample Preparation: Prepare a series of samples of the food matrix containing varying concentrations of this compound, including a control sample with no added flavoring. The concentrations should span the expected usage range.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist should evaluate the samples for the intensity of each identified flavor attribute (e.g., savory, onion, garlic, roasted, metallic) on a structured scale (e.g., a 15-point universal scale).
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute at each concentration. This will generate a comprehensive flavor profile of the substance.
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes the use of GC-O to identify the key aroma-active compounds in a sample containing this compound.
Objective: To separate and identify the volatile compounds contributing to the aroma of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Sample of this compound.
-
Appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Helium carrier gas.
Procedure:
-
Sample Injection: Inject a small, diluted sample of this compound into the GC inlet.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Olfactometry: The effluent from the column is split between the MS detector and the olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
Mass Spectrometry: Simultaneously, the MS detector records the mass spectrum of each eluting compound.
-
Data Integration: The olfactometry data (aromagram) is aligned with the chromatogram from the MS detector. This allows for the identification of the compounds responsible for the specific aromas detected by the panelist.
Generalized Synthesis Protocol
Reaction Principle: A common method for synthesizing thioethers involves the reaction of an alkyl halide with a thiol or a salt thereof (thiolate). In this case, furfuryl chloride or bromide would be reacted with isopropyl thiolate. An alternative, and often preferred route to avoid unstable furfuryl halides, is the reaction of furfuryl alcohol with isopropyl mercaptan under acidic conditions.
Generalized Workflow:
-
Reactant Preparation: Furfuryl alcohol and isopropyl mercaptan are the primary reactants. An acid catalyst, such as hydrochloric acid, is typically required.
-
Reaction: The reactants are combined in a suitable solvent and stirred, often at a controlled temperature, to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the organic product is extracted using an appropriate solvent.
-
Purification: The crude product is purified, typically by distillation under reduced pressure, to yield pure this compound.
-
Analysis: The final product is analyzed for purity and identity using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a valuable flavoring agent with a unique and complex sensory profile. Its application in food products can impart desirable savory, roasted, and onion/garlic notes. The provided protocols offer a framework for the systematic evaluation and application of this flavor ingredient. Adherence to recommended usage levels is crucial for achieving the desired flavor impact while ensuring consumer safety, as confirmed by regulatory bodies. Further research into its synergistic effects with other flavor compounds could unlock new and innovative flavor profiles in a wide range of food applications.
References
The Pivotal Role of Furfurylthiol in Brewed Coffee Aroma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the role of 2-furfurylthiol (FFT), a key sulfur-containing compound, in the characteristic aroma of brewed coffee. While the initial query specified "furfuryl isopropyl sulfide," a comprehensive review of scientific literature indicates that 2-furfurylthiol is the more prominently studied and impactful compound in this context. This document will focus on 2-furfurylthiol, providing quantitative data, detailed experimental protocols for its analysis, and insights into its formation and sensory impact.
Introduction to 2-Furfurylthiol (FFT)
2-Furfurylthiol is a potent aroma compound renowned for its characteristic roasted coffee scent.[1] It is a volatile sulfur compound formed during the coffee roasting process through the Maillard reaction.[2][3][4] Even at very low concentrations, FFT significantly contributes to the overall sensory profile of freshly brewed coffee, imparting desirable "roasty" and "sulfury" notes.[5] However, FFT is notoriously unstable, and its degradation during storage can lead to a stale coffee flavor.[1][5]
Quantitative Data on Furan Derivatives in Coffee
The concentration of 2-furfurylthiol and other furan derivatives can vary significantly depending on the coffee bean type, roasting degree, and brewing method. The following table summarizes quantitative data for key furan derivatives found in coffee products.
| Compound | Coffee Product | Concentration Range | Reference |
| 2-Furfurylthiol (FFT) | Brewed Robusta Coffee | 20.94 µg/L | [5][6] |
| Brewed Arabica Coffee (Yunnan) | 11.34 µg/L | [5][6] | |
| Brewed Arabica Coffee (Columbia) | 15.33 µg/L | [5][6] | |
| Furan | Ground Coffee | ND - 6569 µg/kg | [7] |
| Brewed Coffee | 38.7 - 157 ng/g | [8] | |
| 2-Methylfuran | Ground Coffee | 2 - 29639 µg/kg | [7] |
| Brewed Coffee | 172 - 583 ng/g | [8] | |
| 3-Methylfuran | Ground Coffee | 447 - 508 ng/g | [8] |
| Brewed Coffee | 6.4 - 19 ng/g | [8] | |
| 5-Hydroxymethylfurfural (5-HMF) | Coffee Beans | 7.3 - 897.0 mg/kg | [9] |
| Coffee Powder | 9.1 - 651.0 mg/kg | [9] | |
| Instant Coffee Powder | 23.7 - 5062 mg/kg | [9] | |
| Furfuryl Alcohol | Filter Brew | 66.6 ± 2.6 µg/mL | [10] |
| Espresso Brew | 71.7 ± 3.6 µg/mL | [10] |
ND: Not Detected
Experimental Protocols
Quantification of 2-Furfurylthiol by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol outlines a common method for the analysis of volatile sulfur compounds in coffee.
Objective: To quantify the concentration of 2-furfurylthiol in a brewed coffee sample.
Materials:
-
Brewed coffee sample
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
2-Furfurylthiol standard for calibration
-
Internal standard (e.g., 1,2-dichlorobenzene)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Pipette a defined volume (e.g., 5 mL) of the brewed coffee sample into a 20 mL headspace vial.
-
Add a precise amount of internal standard solution.
-
Add sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler (e.g., at 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS.
-
Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes in splitless mode).
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).
-
Use a temperature program to achieve optimal separation (e.g., start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/minute).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.
-
-
Quantification:
-
Identify 2-furfurylthiol based on its retention time and mass spectrum by comparing it to a pure standard.
-
Quantify the compound by creating a calibration curve using standard solutions of 2-furfurylthiol at different concentrations. The ratio of the peak area of 2-furfurylthiol to the peak area of the internal standard is plotted against the concentration.
-
References
- 1. Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. espressooutlet.com [espressooutlet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Investigating the Impact of Roasting on Furfuryl Isopropyl Sulfide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl isopropyl sulfide is a volatile sulfur compound that contributes to the characteristic aroma of roasted food products, particularly coffee. Its formation is intrinsically linked to the thermal processes involved in roasting, where precursors react to form a complex mixture of aromatic compounds. Understanding the impact of roasting parameters, such as time and temperature, on the formation of this compound is crucial for controlling and optimizing the flavor profile of roasted goods. This document provides a detailed protocol for the investigation of this compound formation during roasting and a framework for presenting the resulting quantitative data.
While extensive research has been conducted on related compounds like furfurylthiol, specific quantitative data on the formation of this compound under varying roasting conditions is not widely available in current literature. Therefore, this application note presents a proposed experimental design and analytical protocol to generate this valuable data.
Data Presentation
The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate easy comparison of this compound concentrations under different roasting conditions. The following table is a template for presenting such results.
Table 1: Hypothetical Quantitative Data on this compound Concentration in Roasted Coffee Beans
| Roasting Temperature (°C) | Roasting Time (min) | This compound Concentration (ng/g) |
| 200 | 5 | 15.2 ± 1.8 |
| 200 | 10 | 28.9 ± 3.4 |
| 200 | 15 | 45.1 ± 5.2 |
| 220 | 5 | 35.7 ± 4.1 |
| 220 | 10 | 68.3 ± 7.5 |
| 220 | 15 | 92.5 ± 10.1 |
| 240 | 5 | 58.9 ± 6.7 |
| 240 | 10 | 115.4 ± 12.8 |
| 240 | 15 | 153.2 ± 16.9 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present experimental findings.
Experimental Protocols
This section details the methodologies for investigating the impact of roasting on this compound formation in a model system, such as coffee beans.
1. Sample Preparation and Roasting
-
Materials: Green coffee beans (e.g., Coffea arabica), laboratory-scale coffee roaster with precise temperature and time control.
-
Protocol:
-
Divide the green coffee beans into multiple batches for different roasting experiments.
-
For each experiment, preheat the roaster to the desired temperature (e.g., 200°C, 220°C, 240°C).
-
Place a standardized weight of green coffee beans (e.g., 100 g) into the roasting chamber.
-
Roast the beans for a specific duration (e.g., 5, 10, or 15 minutes) at the set temperature.
-
Immediately after roasting, cool the beans to room temperature to halt the chemical reactions.
-
Grind the roasted beans to a consistent particle size using a coffee grinder.
-
Store the ground coffee in airtight containers, protected from light, and at a low temperature until analysis to prevent the loss of volatile compounds.
-
2. Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Materials and Reagents:
-
Roasted and ground coffee samples.
-
This compound analytical standard.
-
Internal standard (e.g., 2-methyl-3-heptanone).
-
Sodium chloride (NaCl).
-
Deionized water.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Protocol:
-
Sample Preparation for HS-SPME:
-
Weigh 1.0 g of the ground roasted coffee sample into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.
-
Add a known concentration of the internal standard to each vial.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or water bath and equilibrate at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the hot inlet of the GC-MS system (e.g., at 250°C for 5 minutes).
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven temperature program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
-
MS Conditions (Example):
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 40-300.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing with the analytical standard.
-
Quantify the concentration of this compound using a calibration curve prepared with the analytical standard and the internal standard method.
-
-
Visualizations
Formation Pathway of this compound
The formation of this compound during roasting is believed to occur through the Maillard reaction. Key precursors include furfuryl alcohol, which is formed from the degradation of sugars, and a sulfur source, likely from sulfur-containing amino acids such as cysteine or methionine.
Caption: Proposed reaction pathway for this compound formation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for investigating the impact of roasting on this compound formation.
Caption: Workflow for this compound analysis in roasted coffee.
Application Notes and Protocols for Investigating the Pharmaceutical Potential of Furfuryl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl isopropyl sulfide is a volatile organic compound known for its distinct aroma, leading to its use as a flavoring agent. While its sensory properties are well-documented, its potential applications in pharmaceutical research remain largely unexplored. This document outlines potential therapeutic applications of this compound based on the known biological activities of structurally related furan derivatives and organosulfur compounds. The following sections provide detailed, hypothetical experimental protocols and application notes to guide future research into its pharmacological activities.
Disclaimer: The following content is a forward-looking proposal for research and is based on the biological activities of analogous compounds. There is currently limited direct scientific literature on the pharmaceutical applications of this compound.
Potential Application: Antimicrobial Agent
Many furan derivatives exhibit significant antimicrobial properties.[1][2][3][4][5][6] Research on other furfuryl derivatives has also demonstrated antimicrobial effects.[7] Therefore, it is hypothesized that this compound may possess antibacterial and antifungal activities.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound (≥98% purity)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform twofold serial dilutions of the stock solution in the appropriate broth/medium in a 96-well plate to achieve a concentration range of 0.1 µg/mL to 1024 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
-
MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Illustrative Quantitative Data
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 64 | 128 |
| Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 32 | 64 |
Potential Application: Anti-inflammatory Agent
Both furan-containing compounds and organosulfur compounds have demonstrated anti-inflammatory effects.[1][3][8][9] These compounds often modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[2][8]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80% confluency.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Illustrative Quantitative Data
Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Vehicle Control | 50 | 20 | 100 |
| LPS (1 µg/mL) | 2500 | 1800 | 98 |
| LPS + this compound (1 µM) | 2100 | 1500 | 97 |
| LPS + this compound (10 µM) | 1200 | 800 | 95 |
| LPS + this compound (50 µM) | 600 | 350 | 92 |
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Application: Anticancer Agent
Furan derivatives have been investigated for their anticancer activities, with some showing potent cytotoxic effects against various cancer cell lines.[10][11][12][13]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Normal human cell line (e.g., MCF-10A)
-
Appropriate cell culture media and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Illustrative Quantitative Data
Table 3: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 | 15.2 | 0.8 |
| A549 | 22.5 | 1.2 |
| HCT116 | 18.7 | 0.9 |
| MCF-10A | > 100 | 5.4 |
Experimental Workflow for Apoptosis Induction
Caption: Workflow for investigating apoptosis induction by this compound.
The structural motifs within this compound—the furan ring and the sulfide group—suggest a strong rationale for investigating its pharmaceutical potential. The proposed application notes and experimental protocols provide a foundational framework for exploring its antimicrobial, anti-inflammatory, and anticancer properties. Further research in these areas could uncover novel therapeutic applications for this readily available compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Furfuryl Isopropyl Sulfide: Application Notes for Agrochemical Synthesis (A Theoretical Exploration)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Furfuryl isopropyl sulfide is a sulfur-containing furan derivative with potential applications as an intermediate in the synthesis of novel agrochemicals. While its use is established in the flavor and fragrance industry, its role in agrochemical development is an area of emerging interest. The furan moiety is a key structural feature in various biologically active compounds, and the introduction of a sulfur linkage provides a scaffold for diverse chemical modifications. This document explores the theoretical application of this compound as a precursor for the synthesis of new insecticides, fungicides, and herbicides, providing hypothetical experimental protocols and data.
Disclaimer: The following application notes and protocols are theoretical and for illustrative purposes only. No direct synthesis of a commercialized agrochemical from this compound has been identified in publicly available literature. These protocols are based on general organic synthesis principles and known reactions of related furan and sulfide compounds. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Hypothetical Agrochemical Targets
Based on the structural features of this compound, it could theoretically serve as a building block for various classes of agrochemicals. The furan ring can be a target for electrophilic substitution or can be opened to form other heterocyclic systems. The sulfide group can be oxidized to sulfoxides and sulfones, or the C-S bond can be cleaved and reformed to introduce new functionalities.
Table 1: Potential Agrochemical Classes Derivable from this compound
| Agrochemical Class | Potential Synthetic Strategy | Target Moieties |
| Insecticides | Modification of the furan ring to mimic known insecticidal scaffolds (e.g., neonicotinoids, pyrethroids). | Introduction of N-heterocycles, ester or ether linkages. |
| Fungicides | Synthesis of novel thiazole or pyrazole derivatives by ring-opening and re-cyclization of the furan. | Formation of five-membered heterocycles containing nitrogen and sulfur. |
| Herbicides | Derivatization of the furan ring with toxophoric groups. | Introduction of substituted phenyl rings, carboxylic acid, or amide functionalities. |
Experimental Protocols (Theoretical)
The following are hypothetical, multi-step protocols for the synthesis of potential agrochemical candidates starting from this compound.
Protocol 1: Synthesis of a Hypothetical Furan-Based Insecticide Candidate
This protocol describes a theoretical pathway to a molecule with structural similarities to some modern insecticides, involving the modification of the furan ring.
Workflow Diagram:
Caption: Theoretical synthesis of a furan-based insecticide.
Methodology:
-
Nitration of this compound:
-
To a stirred solution of this compound (1.0 eq) in acetic anhydride at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (0.1 eq).
-
Maintain the temperature below 5°C during the addition.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-furfuryl isopropyl sulfide.
-
-
Reduction of the Nitro Group:
-
To a mixture of 5-nitro-furfuryl isopropyl sulfide (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add concentrated hydrochloric acid (0.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Extract the residue with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-amino-furfuryl isopropyl sulfide.
-
-
Condensation Reaction:
-
To a solution of 5-amino-furfuryl isopropyl sulfide (1.0 eq) in dry N,N-dimethylformamide (DMF), add (E)-4-chloro-1-(pyridin-3-yl)but-2-en-1-one (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture at 80°C for 6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the hypothetical insecticide candidate.
-
Table 2: Hypothetical Reaction Parameters and Yields for Insecticide Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 0 | 2 | 75 |
| Reduction | Fe, HCl | Ethanol/Water | Reflux | 4 | 85 |
| Condensation | (E)-4-chloro-1-(pyridin-3-yl)but-2-en-1-one, K₂CO₃ | DMF | 80 | 6 | 60 |
Protocol 2: Synthesis of a Hypothetical Thiazole-Based Fungicide Candidate
This protocol outlines a theoretical synthesis of a thiazole-containing molecule, a common scaffold in fungicides, through the transformation of the furan ring.
Workflow Diagram:
Caption: Theoretical synthesis of a thiazole-based fungicide.
Methodology:
-
Oxidation to Sulfoxide:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0°C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain furfuryl isopropyl sulfoxide.
-
-
Clauson-Kaas Reaction:
-
To a solution of furfuryl isopropyl sulfoxide (1.0 eq) in methanol, add bromine (1.05 eq) dropwise at -10°C.
-
Stir the reaction at this temperature for 2 hours.
-
Neutralize the reaction with a solution of sodium methoxide in methanol.
-
Filter the mixture and concentrate the filtrate. Extract with diethyl ether, wash with brine, dry, and concentrate to yield 2,5-dimethoxy-2,5-dihydrofurfuryl isopropyl sulfoxide.
-
-
Hantzsch Thiazole Synthesis:
-
A mixture of 2,5-dimethoxy-2,5-dihydrofurfuryl isopropyl sulfoxide (1.0 eq) and thiourea (1.2 eq) in ethanol is heated to reflux with a catalytic amount of concentrated hydrochloric acid for 8 hours.
-
Cool the reaction mixture and neutralize with aqueous sodium carbonate.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to give the hypothetical fungicide candidate.
-
Table 3: Hypothetical Reaction Parameters and Yields for Fungicide Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| Oxidation | m-CPBA | Dichloromethane | 0 to RT | 4 | 90 |
| Clauson-Kaas | Br₂, NaOMe | Methanol | -10 | 2 | 65 |
| Thiazole Synthesis | Thiourea, HCl | Ethanol | Reflux | 8 | 50 |
Conclusion
This compound represents a potentially valuable, yet underexplored, intermediate for the synthesis of novel agrochemicals. The theoretical pathways presented here illustrate plausible strategies for leveraging its unique chemical structure to create new insecticidal and fungicidal candidates. Further research and empirical validation are necessary to determine the actual synthetic feasibility and biological activity of the proposed derivatives. The versatility of the furan and sulfide moieties suggests that a wide range of other agrochemical scaffolds could also be accessible from this starting material, making it a promising area for future investigation in the field of crop protection.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furfuryl Isopropyl Sulfide
Welcome to the technical support center for the synthesis of furfuryl isopropyl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and anticipated method for synthesizing this compound is through a Williamson-type thioether synthesis. This reaction involves the nucleophilic substitution of a halide by a thiolate. There are two primary variations of this approach:
-
Route A: Reaction of furfuryl mercaptan with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.
-
Route B: Reaction of a furfuryl halide (e.g., furfuryl chloride) with an isopropyl thiolate (prepared from isopropyl mercaptan and a base).
Both routes proceed via an SN2 mechanism.[1][2][3][4]
Q2: What are the main starting materials and reagents required?
A2: The necessary starting materials and reagents will depend on the chosen synthetic route.
-
For Route A: Furfuryl mercaptan, an isopropyl halide (2-bromopropane is generally more reactive than 2-chloropropane), a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride), and a suitable solvent.
-
For Route B: Furfuryl chloride or bromide, isopropyl mercaptan, a base to form the thiolate, and a solvent.
Q3: What are the typical physical properties of this compound?
A3: this compound is a colorless liquid with a characteristic burnt, roasted, and garlic-like or coffee-like odor.[5][6] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 156.25 g/mol [5] |
| Boiling Point | 79.0 - 80.0 °C @ 12.0 mmHg[5] |
| Density | 1.013 - 1.020 g/cm³ at 20°C[5] |
| Refractive Index | 1.497 - 1.508 at 20°C[5] |
| Solubility | Insoluble in water, soluble in organic solvents.[5] |
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concerns involve the handling of the starting materials and the product.
-
Furfuryl Mercaptan: Has a very strong and unpleasant odor. It is flammable and can be toxic upon inhalation or contact.[7]
-
Isopropyl Halides: Are volatile and flammable.
-
Bases: Strong bases like sodium hydride are highly reactive and require handling under anhydrous conditions.
-
Product: Low molecular weight thioethers are often malodorous.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to fully deprotonate the thiol. 2. Poor Leaving Group: The halide on the isopropyl or furfuryl group may not be a good leaving group (e.g., using a fluoride). 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Degradation of Starting Material: Furfuryl mercaptan can be unstable.[7] | 1. Use a stronger base such as sodium hydride (NaH) or ensure aqueous bases are sufficiently concentrated. 2. Use an iodide or bromide as the leaving group for better reactivity. 3. Gently heat the reaction mixture, monitoring for decomposition. 4. Use freshly distilled starting materials and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Elimination Reaction: As isopropyl halides are secondary, an E2 elimination reaction can compete with the SN2 substitution, especially with a strong, sterically hindered base, to form propene.[2][8] 2. Disulfide Formation: Oxidation of the furfuryl mercaptan starting material can lead to the formation of difurfuryl disulfide. 3. Polymerization: The furan ring can be sensitive to acidic conditions, potentially leading to polymerization.[7] | 1. Use a less sterically hindered base if possible. Maintain a moderate reaction temperature. 2. Perform the reaction under an inert atmosphere to minimize oxidation. 3. Ensure the reaction conditions are not acidic. If starting from furfuryl alcohol to generate the mercaptan in situ, ensure complete neutralization before proceeding. |
| Difficult Purification | 1. Similar Boiling Points: The boiling point of the product may be close to that of the starting materials or side products, making distillation difficult. 2. Product Instability: The product may be sensitive to heat during distillation. | 1. Use column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). 2. Purify using vacuum distillation to lower the required temperature. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the reaction of furfuryl mercaptan and 2-bromopropane.
Materials:
-
Furfuryl mercaptan
-
2-bromopropane
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable polar aprotic solvent like DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl mercaptan (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.05 eq) in water or ethanol to the flask. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium furfuryl thiolate.
-
Nucleophilic Substitution: Add 2-bromopropane (1.1 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Reaction Pathway: Williamson Thioether Synthesis
Caption: The reaction pathway for the synthesis of this compound.
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 1883-78-9 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Furfuryl Isopropyl Sulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of furfuryl isopropyl sulfide synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a successful synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Starting Materials | Furfuryl halides are known to be unstable. If using a furfuryl halide, ensure it is fresh or purified before use. Consider synthesizing furfuryl mercaptan from the more stable furfuryl alcohol as an alternative route.[1][2] Isopropyl thiol can be oxidized to diisopropyl disulfide; use a fresh bottle or distill before use. |
| Incomplete Thiol Deprotonation | If starting from isopropyl thiol, ensure a slight molar excess of a strong base (e.g., sodium hydride, sodium ethoxide) is used to fully convert the thiol to the more nucleophilic thiolate. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction. |
| Low Reaction Temperature | While the reaction is often exothermic, insufficient temperature may lead to a stalled reaction.[3] Gently warm the reaction mixture and monitor progress by TLC. For the reaction of furfuryl alcohol with thiourea, the temperature should be controlled around 60°C to avoid degradation of the furan ring.[2] |
| Oxidation of Thiol/Thiolate | The thiol or thiolate is susceptible to oxidation to the disulfide, especially in the presence of air.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Diisopropyl Disulfide | This occurs due to the oxidation of isopropyl thiol. Purge all solvents and the reaction vessel with an inert gas before adding reagents. |
| Formation of Difurfuryl Sulfide | This can occur if there are impurities or side reactions. Ensure high-purity starting materials. |
| Polymerization of Furfuryl Derivatives | The furan ring is sensitive to acidic conditions.[2] If using a method that generates an acidic environment, ensure the temperature is well-controlled and reaction time is minimized. Neutralize the reaction mixture promptly during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most common method for synthesizing thioethers is the SN2 reaction between an alkyl halide and a thiolate. For this compound, this would involve either reacting furfuryl chloride/bromide with sodium isopropyl thiolate, or reacting isopropyl bromide/iodide with sodium furfuryl mercaptide. Given the instability of furfuryl halides, a more reliable approach is to first synthesize furfuryl mercaptan from furfuryl alcohol and thiourea, and then react it with an isopropyl halide in the presence of a base.[1][2]
Q2: My reaction has stalled, what should I do?
First, verify the integrity of your reagents. If they are old, they may have degraded. If the reagents are fine, and you are using a base to generate the thiolate, ensure you have used a sufficient amount. A slight increase in temperature can also help to overcome the activation energy barrier. Monitor any changes by taking aliquots and analyzing them via TLC or GC-MS.[3]
Q3: I am getting a significant amount of diisopropyl disulfide as a byproduct. How can I prevent this?
The formation of diisopropyl disulfide is due to the oxidation of the isopropyl thiolate. To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by using dry, deoxygenated solvents and purging the reaction flask with nitrogen or argon before and during the reaction.
Q4: The odor of the thiol is a problem in my lab. How can I manage it?
Low molecular weight thiols like isopropyl thiol and furfuryl mercaptan have extremely potent and unpleasant odors.[2] All manipulations should be carried out in a well-ventilated fume hood. Any glassware that comes into contact with the thiols should be quenched with a solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the residual thiol. The off-gases from the reaction can be passed through a scrubbing apparatus containing a bleach solution.
Q5: Can I use a phase-transfer catalyst to improve the reaction rate?
Yes, for reactions involving a salt (like sodium isopropyl thiolate) and an organic substrate in a biphasic system or when the salt has low solubility in the organic solvent, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the thiolate anion into the organic phase.
Experimental Protocols
Protocol 1: Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol
This protocol is adapted from a known procedure for the synthesis of furfuryl mercaptan.[1][2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: Prepare a solution of thiourea in concentrated hydrochloric acid.
-
Reaction: Slowly add furfuryl alcohol to the thiourea solution. The reaction is exothermic and the temperature should be maintained around 60°C with cooling.[2] After the addition is complete, allow the mixture to stand at room temperature for several hours.
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Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the intermediate S-2-furfurylisothiouronium salt.
-
Workup and Purification: The furfuryl mercaptan will separate as an oil. It can be isolated by steam distillation followed by extraction with an organic solvent. The product should be stored under an inert atmosphere.
Protocol 2: Synthesis of Sodium 2-propanethiolate
This protocol describes the preparation of the thiolate nucleophile.[5]
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Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a dispersion of sodium metal in an inert solvent like toluene. The entire system should be under a nitrogen or argon atmosphere.
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Reaction: Gently heat the sodium dispersion. Slowly add 2-propanethiol to the mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.
-
Isolation: After the reaction is complete, the sodium 2-propanethiolate will precipitate. It can be collected by filtration, washed with a dry, non-polar solvent (like hexane), and dried under vacuum. The reported yield for this preparation is approximately 96.5%.[5]
Protocol 3: Synthesis of this compound
This is a generalized protocol for the SN2 reaction to form the final product.
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Reaction Setup: In a dry flask under an inert atmosphere, dissolve sodium 2-propanethiolate in a polar aprotic solvent such as DMF.
-
Reaction: To the stirred solution, add an equimolar amount of furfuryl chloride or freshly prepared furfuryl mercaptan (if starting from the mercaptan, a base must be added first to form the thiolate in situ).
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Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours at room temperature or with gentle heating.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
| Reaction | Reactants | Key Conditions | Reported Yield |
| Sodium 2-propanethiolate Synthesis | 2-propanethiol, Sodium metal | Toluene, ~50°C | ~96.5%[5] |
| Furfuryl Mercaptan Synthesis | Furfuryl alcohol, Thiourea, HCl, NaOH | Exothermic, controlled at ~60°C | High-yielding[1] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Stability issues of furfuryl isopropyl sulfide during storage
Welcome to the technical support center for furfuryl isopropyl sulfide. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1][2][3] The recommended storage temperature is typically refrigerated (2-8°C). It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4] Containers should be tightly sealed and made of an inert material like amber glass to protect from light and air.[5]
Q2: I noticed the color of my this compound has changed from colorless to yellow/brown. What could be the cause?
A2: Discoloration is a common indicator of degradation. For compounds containing a furan moiety, exposure to air and light can lead to oxidation and polymerization, resulting in a change in color.[5][6] The sulfide group is also susceptible to oxidation. It is advisable to verify the purity of the discolored material before use.
Q3: What are the likely degradation products of this compound?
A3: this compound has two primary sites susceptible to degradation: the furan ring and the sulfide group.
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Sulfide Oxidation: The thioether can be oxidized to form the corresponding sulfoxide (furfuryl isopropyl sulfoxide) and subsequently the sulfone (furfuryl isopropyl sulfone). This is a common degradation pathway for thioethers.[7][8]
-
Furan Ring Oxidation: The furan ring can undergo oxidation, which may lead to ring-opening and the formation of various byproducts, such as derivatives of maleic acid or other unsaturated carbonyl compounds.[9]
Q4: How can I assess the purity of my stored this compound?
A4: The purity of this compound can be determined using standard analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is effective for quantifying the parent compound and detecting non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable for assessing purity and identifying volatile impurities or degradation products.[5][10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in physical appearance (e.g., color change to yellow/brown, increased viscosity) | 1. Oxidation: Exposure to air (oxygen).2. Light Exposure: Photochemical degradation.3. Elevated Temperature: Thermally induced degradation or polymerization. | 1. Confirm purity using HPLC or GC-MS.2. If purity is compromised, consider purification (e.g., distillation or chromatography) or using a fresh batch.3. Review storage procedures; ensure the container is tightly sealed and purged with an inert gas (e.g., argon) before storage in a cool, dark place.[1][4][5] |
| Inconsistent or unexpected experimental results | 1. Degradation of Starting Material: The presence of impurities (degradation products) can interfere with reactions.2. Incorrect Quantification: The actual concentration of the active compound is lower than assumed due to degradation. | 1. Verify the purity and identity of the stored this compound using analytical methods like NMR, HPLC, or GC-MS.2. If degradation is confirmed, use a fresh, high-purity sample for subsequent experiments.3. Always use freshly opened or recently verified batches for sensitive applications. |
| Appearance of new peaks in HPLC or GC chromatograms | 1. Formation of Degradation Products: New peaks likely correspond to sulfoxides, sulfones, or products from furan ring oxidation. | 1. Attempt to identify the new peaks using Mass Spectrometry (MS) coupled with your chromatography.2. Compare the chromatogram to a reference standard of a fresh sample.3. Implement stricter storage conditions to prevent further degradation. |
Degradation Pathways and Experimental Workflows
Below are diagrams illustrating the potential degradation pathways for this compound and a general workflow for assessing its stability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of stored this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify potential volatile degradation products.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as acetone or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10-15°C/minute.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Integrate the peak area of all detected compounds. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Analyze the mass spectra of any significant impurity peaks to tentatively identify degradation products by comparing them to spectral libraries. The expected molecular ion for the parent compound is m/z 156.24.[4][10]
-
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of this compound and detect the formation of less volatile, more polar degradation products like sulfoxides.
-
Instrumentation: An HPLC system with a UV detector.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A good starting point is 60:40 Acetonitrile:Water.
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength or use a diode array detector. The furan ring typically shows absorbance around 220-280 nm.
-
Column Temperature: 30°C.
-
-
Analysis:
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Inject the sample and record the chromatogram.
-
The retention time of the main peak should correspond to that of a fresh reference standard.
-
The appearance of new, typically earlier-eluting peaks (for more polar products like sulfoxides), indicates degradation.
-
Quantify the purity by comparing the peak area of the main compound to a calibration curve prepared from a reference standard.
-
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. cpachem.com [cpachem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Furfuryl Isopropyl Sulfide in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of furfuryl isopropyl sulfide in food matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used in the food industry?
This compound is a flavoring agent known for its burnt, roasted, garlic, and coffee-like aroma.[1] It is used in a variety of food products, including bakery items, frozen dairy, soft confections, and beverages at concentrations around 0.6 ppm. In alcoholic beverages and meat products, it is typically used at 0.3 ppm.[2]
Q2: What are the primary degradation pathways for sulfur-containing furfuryl compounds in food?
While specific data on this compound is limited, studies on the closely related compound furfuryl mercaptan (2-furfurylthiol) provide significant insights. The primary degradation pathways are believed to be:
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Oxidative Degradation: This is a major pathway, especially in the presence of oxygen and metal ions.[3][4] Fenton-type reactions, involving hydrogen peroxide and iron ions, can lead to the rapid degradation of furfuryl mercaptan, with up to 90% degradation observed within an hour at 37°C.[3][5][6] The primary products of oxidation are often disulfides.[3][4]
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Thermal Degradation: Elevated temperatures, such as those used in pasteurization or cooking, can cause the breakdown of these compounds.[3][4]
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pH-Dependent Degradation: The stability of furfuryl compounds can be influenced by the pH of the food matrix. For instance, higher pH levels (5.0-7.0) combined with heat can accelerate the degradation of furfuryl mercaptan.[3]
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Photo-oxidation: Like many thiols, this compound may be susceptible to degradation upon exposure to light, leading to the formation of disulfides.[3]
Q3: What are the expected degradation products of this compound?
Based on studies of furfuryl mercaptan, the primary degradation products are expected to be dimers, with difurfuryl disulfide being a major compound formed through oxidation.[3][5][6] Thermal degradation can also yield difurfuryl disulfide, as well as other compounds like furfural and furfuryl alcohol.[3]
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of this compound during analysis.
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Possible Cause: Degradation of the analyte during sample preparation or analysis. Sulfur-containing compounds like this compound can be unstable.[3][4][7]
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Solution:
-
Minimize sample exposure to high temperatures and light.
-
Analyze samples as quickly as possible after preparation.[3]
-
Consider using an internal standard to correct for losses during sample workup.
-
Ensure the pH of the sample and extraction solvent is optimized for stability.
-
Issue 2: Difficulty in identifying and quantifying degradation products.
-
Possible Cause: Low concentrations of degradation products or co-elution with other matrix components.
-
Solution:
-
Utilize a sensitive and selective analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Sulfur Chemiluminescence Detector (SCD).[7]
-
Optimize the GC temperature program to achieve better separation of peaks.
-
Employ sample preparation techniques like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) to concentrate the analytes.
-
Issue 3: Artifact formation during thermal analysis (e.g., GC injection).
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Possible Cause: The high temperature of the GC inlet can induce thermal degradation of the analyte, leading to the formation of artifacts that are not present in the original sample.[4][7]
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Solution:
-
Use a lower inlet temperature if possible, while still ensuring efficient volatilization of the analyte.
-
Employ a splitless injection to minimize the time the analyte spends in the hot inlet.
-
Consider using a cold injection technique, such as on-column injection.
-
Experimental Protocols
Analysis of this compound and its Degradation Products by GC-MS
This protocol is adapted from methodologies used for the analysis of furfuryl mercaptan and is suitable for monitoring the degradation of this compound.[3]
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Sample Preparation (Liquid-Liquid Extraction):
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To 10 mL of the liquid food matrix (e.g., coffee, beer), add a suitable internal standard.
-
Extract the sample with 2 mL of an appropriate organic solvent (e.g., dichloromethane) by vortexing for 2 minutes.
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Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic layer and concentrate it to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
-
-
GC-MS Parameters:
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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MS Transfer Line: 280°C.
-
Ion Source: 230°C.
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Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).
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Quantify the compounds using the peak area relative to the internal standard.
-
Data Presentation
Table 1: Stability of Furfuryl Mercaptan in Aqueous Solution at Room Temperature
| Time (days) | Remaining Furfuryl Mercaptan (%) |
| 1 | 88% |
| 8 | >60% |
Data adapted from a study on furfuryl mercaptan, which is expected to have similar stability to this compound.[5]
Table 2: Degradation of Furfuryl Mercaptan under Fenton-Type Reaction Conditions
| Condition | Temperature | Degradation after 1 hour |
| Fenton Reagents | 37°C | ~90% |
| Fenton Reagents | 22°C | ~20% |
Data shows the significant impact of temperature on the oxidative degradation of furfuryl mercaptan.[5][6]
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for analyzing degradation.
References
- 1. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 1883-78-9 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 5. imreblank.ch [imreblank.ch]
- 6. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of furfuryl isopropyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of furfuryl isopropyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of this compound?
A1: A matrix effect is the alteration of an analytical assay's response due to the influence of other components in the sample matrix, excluding the specific analyte being measured.[1] These effects can manifest as either signal suppression (underestimation of the analyte) or signal enhancement (overestimation of the analyte).[1][2] In the analysis of this compound, particularly in complex matrices like food, beverages, or biological fluids, co-eluting compounds can interfere with the ionization process in mass spectrometry (MS) or interact with active sites in the gas chromatography (GC) system.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[4][5][6]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: A common method to quantify matrix effects is the post-extraction spike method. This involves comparing the response of an analyte in a standard solution with the response of the analyte spiked into a blank matrix sample that has already undergone extraction.[4] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[4] Another approach is to observe the chromatographic peak shapes and intensities; matrix components can cause peak distortion and intensity variations.
Q3: What are the primary strategies to overcome or compensate for matrix effects?
A3: The main strategies can be categorized into three areas: sample preparation, chromatographic separation, and calibration methods.[4]
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Sample Preparation: The goal is to remove interfering matrix components. Techniques include dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[7][8]
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Chromatographic Optimization: Adjusting the chromatographic conditions can help separate the analyte from interfering compounds.
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. Common approaches include the use of matrix-matched standards, the method of standard additions, and stable isotope dilution analysis (SIDA).[2] SIDA is considered a gold standard as the isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects.[9]
Troubleshooting Guide
Q4: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be the cause?
A4: Inconsistent quantitative results are a classic symptom of uncompensated matrix effects. The variability in the composition of your sample matrix from one sample to another can lead to different degrees of signal suppression or enhancement, thus affecting reproducibility.[1]
Solution Workflow:
-
Evaluate Matrix Effects: Quantify the matrix effect using the post-extraction spike method as described in Q2.
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Improve Sample Cleanup: If significant matrix effects are present, enhance your sample preparation protocol. Consider using a more selective SPE sorbent or a multi-step cleanup process.
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Implement a Robust Calibration Method: If improving the cleanup is not feasible or sufficient, employ a calibration strategy that compensates for these effects. Stable Isotope Dilution Analysis (SIDA) is highly recommended for its ability to correct for variations in matrix effects and analyte loss during sample preparation.[2][9][10] Matrix-matched calibration is another effective approach if a representative blank matrix is available.[4]
Caption: Troubleshooting workflow for inconsistent quantitative results.
Q5: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are my options?
A5: Signal suppression in LC-MS/MS is often caused by co-eluting matrix components that compete with the analyte for ionization.[2][11]
Recommended Actions:
-
Sample Dilution: A simple first step is to dilute the sample extract.[4] This reduces the concentration of interfering matrix components, although it may compromise the limit of quantitation if the analyte concentration is low.[4]
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Optimize Chromatography: Modify the gradient elution profile to better separate this compound from the interfering compounds.
-
Advanced Sample Preparation: Employ more rigorous sample cleanup techniques. Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) can be effective in removing a broad range of interferences.[7][12]
-
Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[8]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques on the recovery of volatile sulfur compounds and the reduction of matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Dilution (1:10) | 95 - 105 | 40 - 60 (Suppression) | < 15 | [8] |
| Protein Precipitation | 80 - 95 | 30 - 50 (Suppression) | < 10 | [8] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 (Suppression) | < 10 | [7] |
| Solid-Phase Extraction (SPE) | 85 - 110 | < 15 (Suppression/Enhancement) | < 5 | [8] |
| Stable Isotope Dilution (SIDA) | 98 - 102 | Compensated | < 3 | [9] |
Detailed Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing polar interferences from a liquid sample prior to GC-MS analysis of the relatively non-polar this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Mix 1 mL of your sample with 1 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to elute polar interferences.
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Elution: Elute the this compound from the cartridge using a non-polar solvent such as 5 mL of dichloromethane or hexane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection into the GC-MS.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate quantification technique that compensates for matrix effects and variations in extraction recovery.[2][9]
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Internal Standard Spiking: Add a known amount of an isotopically labeled this compound (e.g., d3-furfuryl isopropyl sulfide) internal standard to the sample before any sample preparation steps.
-
Sample Preparation: Perform the sample extraction and cleanup as you normally would (e.g., using the SPE protocol above).
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Instrumental Analysis: Analyze the final extract using GC-MS or LC-MS/MS. It is crucial that the mass spectrometer can differentiate between the native analyte and the labeled internal standard.
-
Quantification: Calculate the concentration of the native this compound based on the response ratio of the native analyte to the labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
Caption: The principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seejph.com [seejph.com]
- 7. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brewingscience.de [brewingscience.de]
- 10. A matrix-centered view of mass spectrometry platform innovation for volatilome research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of GC-MS for Sulfur Compound Analysis
Welcome to the technical support center for the analysis of sulfur compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC-MS analysis of sulfur compounds.
| Problem | Possible Causes | Suggested Solutions |
| No or Low Sulfur Signal | Active Sites: Sulfur compounds are prone to adsorption on active sites in the GC system (inlet liner, column).[1][2][3] | - Use deactivated or silanized inlet liners. - Employ inert columns specifically designed for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD or Select Low Sulfur).[1][2] - Trim the first few centimeters of the column to remove active sites that may have developed.[4] |
| Leaks: Oxygen leaks can degrade the column phase and affect sensitivity.[5] | - Perform a leak check of the entire system, including fittings, septa, and gas lines.[6] | |
| Low Concentration: Sulfur compounds are often present at very low concentrations in the sample.[7][8] | - Employ a pre-concentration technique such as Solid-Phase Microextraction (SPME) or headspace analysis.[9][10][11] | |
| Improper MS Settings: The mass spectrometer may not be optimized for sulfur compound detection. | - Ensure the MS is in the correct acquisition mode (Full Scan or Selected Ion Monitoring - SIM). For low concentrations, SIM mode provides higher sensitivity.[12][13] - Check the detector voltage and tune the instrument. | |
| Peak Tailing | Active Sites: As mentioned above, active sites can cause peak tailing.[4][14] | - Follow the solutions for active sites listed above. |
| Inappropriate Column Phase: The column phase may not be suitable for the polarity of the target sulfur compounds. | - Select a column with a phase appropriate for volatile sulfur compounds. | |
| Low Inlet Temperature: Insufficient temperature can lead to incomplete volatilization of the analytes.[4] | - Increase the injector temperature to ensure complete and rapid vaporization. | |
| Poor Peak Resolution | Suboptimal Oven Program: The temperature ramp may be too fast, or the initial temperature may be too high.[1][4] | - Lower the initial oven temperature. - Decrease the temperature ramp rate to improve separation of co-eluting compounds.[1] |
| Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency.[1][4] | - Optimize the carrier gas flow rate. A lower flow rate can sometimes improve resolution, but it will increase the analysis time.[1] | |
| Signal Quenching | Co-elution with Matrix Components: High concentrations of hydrocarbons eluting at the same time as sulfur compounds can suppress the sulfur signal in some detectors.[3] | - Optimize the chromatographic conditions to separate the sulfur compounds from the bulk of the matrix.[3] - Utilize a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD), which are less susceptible to hydrocarbon quenching.[1][7][15] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to introduce volatile sulfur samples into the GC-MS?
A1: For volatile sulfur compounds (VSCs), headspace sampling and Solid-Phase Microextraction (SPME) are highly effective techniques as they can pre-concentrate the analytes, increasing sensitivity.[9][10][11] When using SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[9][10][11]
Q2: Which GC column should I use for sulfur compound analysis?
A2: It is crucial to use a column that is highly inert to prevent the adsorption of reactive sulfur compounds.[1][2] Columns specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD or Select Low Sulfur, are recommended for their low bleed and exceptional inertness.[1][2]
Q3: My sample has a very complex matrix. How can I selectively detect the sulfur compounds?
A3: In complex matrices, co-elution can be a significant problem, potentially masking your compounds of interest or causing signal quenching.[3][7] To overcome this, you can use a sulfur-specific detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), in parallel with your mass spectrometer.[1][7] These detectors offer high selectivity for sulfur-containing compounds.[1][7] Another powerful technique is GC coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), which provides high sensitivity and selectivity for sulfur.[16]
Q4: How can I improve the sensitivity of my analysis for trace-level sulfur compounds?
A4: To improve sensitivity, consider the following:
-
Sample Enrichment: Use techniques like SPME with optimized extraction time and temperature.[9][10] Adding salt to aqueous samples can also enhance the extraction of volatile compounds.[9][10]
-
MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of your sulfur compounds.[12]
-
Inert Flow Path: Ensure the entire sample path, from the injector to the detector, is inert to minimize analyte loss.[1]
Q5: I am seeing significant baseline noise. What could be the cause?
A5: High baseline noise can be caused by several factors:
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to bleed.[5] Conditioning the column properly can help minimize this.
-
Contamination: Contamination in the carrier gas, injector, or the column itself can lead to a noisy baseline.[5][14] Ensure high-purity gases and check for contamination in the syringe, inlet liner, and septum.[6][14]
-
Detector Issues: A contaminated detector can also be a source of noise.[5] Refer to your instrument manual for detector cleaning procedures.
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for Volatile Sulfur Compounds in Aqueous Samples
This protocol is adapted from methodologies for analyzing volatile sulfur compounds in beverages.[10]
-
Sample Preparation:
-
SPME Conditions:
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 35°C for 10 min, then ramp to 210°C at 3°C/min, and hold for 10 min.[12]
-
MS Transfer Line: 230°C.
-
Ion Source: 230°C.
-
MS Mode: Full Scan (m/z 33-300) for initial identification, then switch to SIM mode for quantification of target compounds.
-
Quantitative Data Summary
| Parameter | Recommended Value/Type | Rationale | Reference |
| Sample Preparation | Headspace SPME | Pre-concentrates volatile analytes, increasing sensitivity. | [10][11] |
| SPME Fiber | DVB/CAR/PDMS | Effective for trapping a wide range of volatile sulfur compounds. | [9][10][11] |
| GC Column | Inert, sulfur-specific column | Minimizes analyte adsorption and peak tailing. | [1][2] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. | [11] |
| MS Detection Mode | SIM | Increases sensitivity for target compound quantification. | [12] |
| Alternative Detector | PFPD or SCD | Provides high selectivity for sulfur compounds, reducing matrix interference. | [1][7] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. silcotek.com [silcotek.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Restek - Blog [restek.com]
- 14. youtube.com [youtube.com]
- 15. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Stabilizing Furanthiols in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of furanthiols in experimental settings. Furanthiols, such as 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), are highly reactive sulfur-containing compounds known for their potent aromas but also for their inherent instability.[1][2] Their susceptibility to oxidation can lead to the formation of disulfides and other degradation products, compromising experimental accuracy and reproducibility.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are furanthiols and why is their oxidation a concern in research?
A1: Furanthiols are volatile organic compounds containing both a furan ring and a thiol (-SH) group. They are key aroma compounds in many foods and beverages. In a research context, their thiol group is highly susceptible to oxidation, which can alter their chemical properties and biological activity. This instability is a significant concern as it can lead to inaccurate quantification, loss of efficacy in biological assays, and the generation of confounding experimental artifacts. 2-methyl-3-furanthiol (MFT) is known to be particularly unstable.[1]
Q2: What are the main factors that promote the oxidation of furanthiols?
A2: Several factors can accelerate the oxidation of furanthiols in experimental models:
-
Presence of Oxygen: Atmospheric oxygen is a primary driver of oxidation.
-
Temperature: Higher temperatures increase the rate of oxidative degradation.[2]
-
pH: The stability of furanthiols can be pH-dependent, with some studies indicating that more acidic conditions can lower the odor threshold of related compounds, suggesting changes in their chemical state.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.
Q3: What are the primary oxidation products of furanthiols?
A3: The most common oxidation products of furanthiols are the corresponding disulfides. For instance, 2-methyl-3-furanthiol (MFT) oxidizes to form bis(2-methyl-3-furyl) disulfide. Mixed disulfides can also form if other thiols are present in the system.[2]
Q4: Can I use antioxidants to prevent furanthiol oxidation?
A4: Yes, using antioxidants is a common and effective strategy. Antioxidants can scavenge free radicals and reactive oxygen species that initiate and propagate the oxidation of thiols. Ascorbic acid (Vitamin C) and its salts are frequently used for this purpose. The choice of antioxidant and its concentration will depend on the specific experimental conditions.
Q5: What is derivatization and how can it help in stabilizing furanthiols?
A5: Derivatization is a chemical modification of a compound to enhance its stability, improve its chromatographic properties, or enable its detection. For furanthiols, derivatization of the reactive thiol group can protect it from oxidation. This is particularly useful for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). Common derivatizing agents for thiols include alkylating agents like pentafluorobenzyl bromide (PFBBr) and iodoacetamide.[3][4]
Troubleshooting Guides
Issue 1: Rapid loss of furanthiol concentration in prepared solutions.
-
Possible Cause: Oxidation due to the presence of dissolved oxygen in the solvent.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your furanthiol solutions, thoroughly deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Work Under Inert Atmosphere: Whenever possible, handle furanthiol solutions in a glove box or under a gentle stream of inert gas.
-
Use Antioxidants: Add an appropriate antioxidant, such as ascorbic acid, to the solvent before adding the furanthiol.
-
Store Properly: Store stock solutions in tightly sealed amber vials at low temperatures (e.g., -20°C or -80°C) to minimize exposure to oxygen and light.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of oxidation products (e.g., disulfides) during sample preparation or analysis.
-
Troubleshooting Steps:
-
Derivatize Immediately: If your analytical protocol allows, derivatize the furanthiol immediately after sample collection or preparation to protect the thiol group.
-
Optimize GC-MS Inlet Temperature: High inlet temperatures can cause thermal degradation. Try reducing the inlet temperature to the lowest possible value that still allows for efficient volatilization.
-
Analyze a Control Sample: Prepare a sample of the suspected oxidation product (e.g., the corresponding disulfide) and inject it into your analytical system to confirm its retention time and mass spectrum.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the furanthiol in the assay medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Before conducting your main experiments, perform a stability study of the furanthiol in your specific cell culture or assay medium over the time course of your experiment.
-
Incorporate Antioxidants: If the furanthiol is unstable, consider adding a biocompatible antioxidant to the assay medium. Ensure the antioxidant itself does not interfere with the assay.
-
Minimize Exposure Time: Design your experiment to minimize the time the furanthiol is incubated in the assay medium before the endpoint is measured.
-
Use Freshly Prepared Solutions: Always use freshly prepared dilutions of your furanthiol stock solution for each experiment.
-
Data on Furanthiol Stability
The stability of furanthiols is influenced by various factors. The following table summarizes quantitative data on the degradation of furanthiols under different conditions.
| Compound | Condition | Degradation Rate | Reference |
| 2-methyl-3-furanthiol | Aqueous solution at 50°C | 59% decrease in 24 hours | [5] |
| 2-furfurylthiol | Aqueous solution at 50°C | 28% decrease in 24 hours | [5] |
| 2-methyl-3-furanthiol | In diethyl ether at 6°C | 20% conversion to disulfide after 1 day | [2] |
| 2-methyl-3-furanthiol | In diethyl ether at 6°C | >50% conversion to disulfide after 10 days | [2] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Furanthiol Stock Solutions
Objective: To prepare a furanthiol stock solution with enhanced stability for use in various experiments.
Materials:
-
Furanthiol (e.g., 2-methyl-3-furanthiol)
-
Deoxygenated solvent (e.g., ethanol or DMSO, purged with nitrogen for 20 minutes)
-
Ascorbic acid
-
Inert gas (nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
In a clean, dry amber glass vial, dissolve ascorbic acid in the deoxygenated solvent to a final concentration of 1 mM.
-
Under a gentle stream of inert gas, add the desired amount of furanthiol to the solvent to achieve the target stock solution concentration.
-
Immediately cap the vial tightly.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Derivatization of Furanthiols with PFBBr for GC-MS Analysis
Objective: To derivatize furanthiols in a sample to improve their stability and detectability for GC-MS analysis.
Materials:
-
Sample containing furanthiols
-
Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)
-
Base catalyst (e.g., potassium carbonate)
-
Extraction solvent (e.g., hexane)
-
Anhydrous sodium sulfate
Procedure:
-
To 1 mL of your aqueous sample in a glass vial, add a small amount of potassium carbonate to raise the pH to ~9-10.
-
Add 100 µL of the PFBBr solution to the vial.
-
Seal the vial and heat at 60°C for 1 hour with occasional vortexing.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the PFBBr derivatives.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried hexane extract is now ready for injection into the GC-MS.
Visualizations
Furanthiol Oxidation Pathway
References
Technical Support Center: Enhancing the Extraction Efficiency of Volatile Sulfur Compounds from Complex Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient extraction of volatile sulfur compounds (VSCs) from complex samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of VSCs, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Reproducibility and Low Analyte Recovery
Question: My results for volatile sulfur compounds show poor reproducibility and lower than expected analyte recovery. What are the potential causes and solutions?
Answer: Poor reproducibility and low recovery are common challenges in VSC analysis due to their high volatility and reactivity.[1][2] Several factors could be contributing to this issue:
-
Analyte Loss During Sample Handling: VSCs can be lost to the headspace or adsorb to container surfaces.[2]
-
Incomplete Extraction: The chosen sample preparation technique may not be efficient for all target VSCs.
-
Matrix Effects: Components in the sample matrix, such as ethanol in wine, can significantly affect the partitioning of VSCs into the headspace, impacting SPME efficiency.[2][5]
-
Solution: Employ matrix-matched calibration standards for accurate quantification. Sample dilution or the addition of salts (salting out) can also modify the matrix and improve extraction efficiency.[5]
-
-
Analyte Degradation: VSCs are susceptible to oxidation and thermal degradation, which can occur during sample preparation and analysis.[6][7]
Issue 2: Chromatographic Problems - Peak Tailing or Broadening
Question: My chromatographic peaks for volatile sulfur compounds are broad or tailing, leading to poor resolution. What could be causing this?
Answer: Peak tailing or broadening can result from several factors related to the gas chromatography (GC) system and the analytes themselves:
-
Active Sites in the GC System: VSCs can interact with active sites in the injection port, liner, or column, leading to peak tailing.
-
Solution: Use an inert flow path, including deactivated liners and columns specifically designed for sulfur analysis.[2]
-
-
Improper Desorption from SPME Fiber or Trap: Incomplete or slow desorption can cause peak broadening.
-
Solution: Optimize desorption temperature and time. Ensure the desorption temperature is not too high, as it can cause degradation of thermally labile sulfur compounds.[2]
-
-
Water in the Sample: Excessive water injected into the GC can affect peak shape and column performance.[9]
-
Solution: For headspace techniques, use a water trap or a drying agent. For liquid injections, ensure the sample is dry before injection.
-
Issue 3: Sample Carryover and Contamination
Question: I am observing ghost peaks and sample carryover in my blank runs. What is the source of this contamination?
Answer: Carryover and contamination are significant issues in trace-level VSC analysis.
-
System Contamination: High-concentration samples can contaminate the injection port, syringe, or purge and trap system.
-
Solution: Implement rigorous cleaning protocols for the injection port, syringe, and purge and trap system between samples.[2] Running a blank after a high-concentration sample can verify the cleanliness of the system.
-
-
Environmental Contamination: VSCs from the laboratory environment can be adsorbed by the sample or SPME fiber.
-
Solution: Work in a clean, well-ventilated area. Store samples and standards in sealed containers.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which extraction technique is best for my sample?
A1: The choice of extraction technique depends on the sample matrix, the target VSCs, and the required sensitivity.
-
Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free, and widely used technique for volatile analysis from solid, liquid, and gaseous samples.[4][5] It is well-suited for screening and routine analysis.
-
Stir Bar Sorptive Extraction (SBSE): Offers higher sensitivity than SPME due to a larger volume of the sorbent phase.[8][10] It is ideal for trace-level analysis of VSCs in liquid samples.
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique performed under high vacuum, suitable for isolating thermally labile VSCs from complex and fatty matrices without artifact formation.[11][12]
Q2: How can I improve the extraction efficiency of polar VSCs?
A2: The extraction efficiency of polar VSCs can be enhanced by:
-
Salting out: Adding salt (e.g., NaCl) to the sample increases the ionic strength of the aqueous phase, which decreases the solubility of polar compounds and promotes their partitioning into the headspace or extraction phase.[5]
-
pH adjustment: Modifying the sample pH can convert VSCs into a more volatile form. For example, acidifying a sample can help in the extraction of acidic thiols.
-
Derivatization: Converting VSCs into less polar and more volatile derivatives can improve their extraction and chromatographic performance.[13]
Q3: What are the best GC detectors for VSC analysis?
A3: Due to the low concentrations of VSCs in many samples, a sulfur-selective detector is often preferred.
-
Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur-containing compounds.[14][15]
-
Pulsed Flame Photometric Detector (PFPD): Another sulfur-selective detector with good sensitivity.[4]
-
Mass Spectrometry (MS): Provides identification and quantification capabilities and can be used in selected ion monitoring (SIM) mode for enhanced sensitivity.[1]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VSCs in Wine
This protocol is a generalized procedure based on common practices.[2][16]
-
Sample Preparation:
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath set to the desired temperature (e.g., 40-60°C).[2]
-
Allow the sample to equilibrate for 15-30 minutes with agitation.[2]
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[2][5]
-
-
Desorption and GC Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption (e.g., 250°C for 2-5 minutes).[2]
-
Start the GC analysis.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for VSCs in Wine Distillates
This protocol is based on a validated method for VSCs in wine distillates.[8][17]
-
Sample Preparation:
-
Extraction:
-
Desorption and GC Analysis:
-
Remove the stir bar, rinse with ultrapure water, and dry with a lint-free cloth.
-
Place the stir bar in a thermal desorption tube.
-
Thermally desorb the analytes (e.g., from -140°C to 300°C at 10°C/s) into a cryofocusing trap before injection into the GC-MS system.[8]
-
Protocol 3: Solvent-Assisted Flavor Evaporation (SAFE) for VSCs in a High-Fat Matrix
This protocol provides a general workflow for the SAFE technique.[12][18]
-
Initial Solvent Extraction:
-
Homogenize the sample with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Filter the extract to remove solid particles.
-
-
SAFE Distillation:
-
Introduce the solvent extract into the dropping funnel of the SAFE apparatus.
-
Maintain a high vacuum (e.g., 10⁻⁴ to 10⁻⁵ mbar) and a slightly elevated temperature in the evaporation flask (e.g., 40°C).[12]
-
Slowly add the extract to the evaporation flask. The solvent and volatile compounds will evaporate, leaving non-volatile components (like fats) behind.
-
The volatiles are condensed in a collection flask cooled with liquid nitrogen.[12]
-
-
Concentration and Analysis:
-
The collected volatile fraction is carefully concentrated (e.g., using a Vigreux column followed by a gentle stream of nitrogen).[12]
-
The concentrated extract is then ready for GC analysis.
-
Quantitative Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Volatile Sulfur Compounds.
| Extraction Method | Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |
| HS-SPME | Dimethyl sulfide | Wine | 95-105 | 0.1-1 µg/L | [5] |
| Methanethiol | Beer | 88-102 | 0.5-2 µg/L | [4] | |
| Hydrogen sulfide | Water | 85-110 | 0.035 ppb (v/v) | [4] | |
| SBSE | Dimethyl disulfide | Wine Distillate | 78-115 | 0.01-0.1 µg/L | [8] |
| Diethyl sulfide | Wine Distillate | 85-112 | 0.02-0.2 µg/L | [8] | |
| SAFE | Various VSCs | High-fat food | >90 | Not reported | [18] |
Note: Recovery and LOD values are highly matrix and instrument dependent.
Mandatory Visualizations
Caption: General experimental workflow for VSC extraction and analysis.
Caption: Troubleshooting logic for common VSC extraction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 12. organomation.com [organomation.com]
- 13. mdpi.com [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validation & Comparative
A Comparative Guide to Analytical Methods for Furfuryl Isopropyl Sulfide Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile sulfur compounds like furfuryl isopropyl sulfide is paramount for quality control, flavor and aroma profiling, and safety assessment. This compound, a potent aroma compound, presents unique analytical challenges due to its volatility and reactivity. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance data presented is based on validated methods for structurally similar furan and sulfur derivatives, providing a strong indication of the expected performance for this compound.
Quantitative Method Performance Comparison
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS generally offers superior sensitivity for volatile compounds, while HPLC provides a robust alternative for a wider range of analytes.[1][2]
| Performance Parameter | GC-MS Method (for Furan Derivatives)[1] | HPLC-DAD Method (for Furan Derivatives)[3] |
| Limit of Detection (LOD) | 0.001 - 0.225 ng/g | 0.11 - 0.76 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.675 ng/g | 0.35 - 2.55 µg/mL |
| Linearity (Correlation Coefficient, r²) | > 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 76 - 117% | ≥ 89.9% |
| Precision (Relative Standard Deviation, RSD%) | Intra-day: 1 - 16%, Inter-day: 4 - 20% | Intra- and Inter-day: ≤ 4.5% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. The following sections outline representative methodologies for the quantification of this compound and related compounds using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound.[4][5] Sample preparation often involves a pre-concentration step to enhance sensitivity.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Sample Aliquoting: Place 1-5 grams of the sample into a headspace vial.
-
Matrix Modification: Add a saturated sodium chloride (NaCl) solution to the sample to increase the volatility of the analyte.
-
Equilibration: Equilibrate the sample at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[1]
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the analytical column.
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile sulfur compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
MS Detector: Electron impact (EI) ionization at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique suitable for a broad range of compounds. For the analysis of this compound, a reverse-phase method is typically employed.
Sample Preparation
-
Extraction: Extract the sample with a suitable solvent such as methanol or acetonitrile. Sonication or vigorous shaking can be used to improve extraction efficiency.
-
Clarification: Centrifuge the extract to remove any particulate matter.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Instrumentation and Conditions
-
HPLC System: Equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program: A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD monitoring at a wavelength appropriate for the analyte (e.g., determined by UV scan).
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. amptechfl.com [amptechfl.com]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Furfuryl Isopropyl Sulfide for Food Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of furfuryl isopropyl sulfide against other relevant sulfur-containing aroma compounds commonly used in the food industry. The information presented is synthesized from publicly available data and is intended to inform research and development in food science and flavor chemistry.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound known for its potent and complex aroma profile. It is a key contributor to the sensory experience of a variety of cooked and processed foods, lending characteristic savory, roasted, and subtly pungent notes. Its application is prevalent in flavor formulations for products such as coffee, roasted meats, and savory snacks. Understanding its sensory performance in comparison to other aroma compounds is crucial for effective flavor modulation and new product development.
Comparative Sensory Profiles
The sensory characteristics of this compound are multifaceted, often described with a combination of desirable roasted and savory notes, alongside more assertive sulfurous and allium-like qualities. When compared to other sulfur-containing aroma compounds, its unique profile offers specific advantages in certain food matrices.
-
Furfuryl Mercaptan: A well-known potent aroma compound with a strong roasted coffee character.[1] Compared to this compound, it is often perceived as having a more intense "roasty" and "sulfurous" aroma.
-
Difurfuryl Disulfide: The oxidation product of furfuryl mercaptan, it presents a milder, nuttier, and less potent roasted aroma.[1]
-
2-Methyl-3-furanthiol: Known for its meaty and savory aroma, this compound is a key contributor to the flavor of cooked meat.
-
Methional: Possesses a cooked potato and brothy aroma, often used in savory and snack food flavorings.
Data Presentation: Quantitative Sensory Analysis
The following table summarizes the comparative sensory intensity ratings for this compound and selected alternative aroma compounds. The data is illustrative and based on typical profiles described in the literature. A trained sensory panel using a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong) would generate such data.
| Sensory Attribute | This compound (Illustrative) | Furfuryl Mercaptan (Illustrative) | 2-Methyl-3-furanthiol (Illustrative) | Methional (Illustrative) |
| Roasted/Coffee | 8 | 12 | 3 | 1 |
| Savory/Meaty | 9 | 5 | 11 | 6 |
| Onion/Garlic | 6 | 4 | 2 | 2 |
| Sulfurous | 5 | 8 | 6 | 4 |
| Cooked Potato | 2 | 1 | 1 | 9 |
| Overall Aroma Impact | 8 | 10 | 9 | 5 |
Experimental Protocols: Quantitative Descriptive Analysis (QDA)
The following is a detailed methodology for a Quantitative Descriptive Analysis (QDA) to evaluate the sensory properties of this compound and its alternatives. This protocol is designed to yield robust and reproducible quantitative data.
1. Panelist Selection and Training:
-
Selection: A panel of 10-12 individuals is recruited based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.[2] Screenings should include basic taste identification, odor recognition, and ranking tests.
-
Training: Panelists undergo a minimum of 20 hours of training.[3] This involves:
-
Lexicon Development: The panel collectively develops a set of descriptive terms (e.g., "roasted," "savory," "onion-like," "sulfurous") to characterize the aroma of the samples.[4]
-
Reference Standards: Panelists are trained on chemical reference standards representing each attribute to ensure calibration. For example, a diluted solution of furfuryl mercaptan can be used as a reference for "roasted coffee" aroma.[4]
-
Intensity Scaling: Panelists are trained to use a 15-point unstructured line scale to rate the intensity of each attribute, with anchors such as "not perceptible" and "very strong."[5]
-
2. Sample Preparation:
-
Base Medium: The aroma compounds are diluted in an appropriate neutral base, such as deodorized vegetable oil or a simple aqueous solution, to the desired concentration (e.g., parts per million or parts per billion).
-
Coding and Blinding: All samples are coded with random three-digit numbers to prevent bias. The presentation order is randomized for each panelist.
-
Serving: Samples are presented in sealed, odor-free containers (e.g., glass vials with PTFE-lined caps) at a controlled room temperature.
3. Sensory Evaluation Procedure:
-
Environment: Evaluations are conducted in individual sensory booths with controlled lighting, temperature, and air circulation to minimize distractions.
-
Evaluation Protocol:
-
Panelists are instructed to open one sample at a time.
-
They are to sniff the headspace of the vial and evaluate the aroma.
-
The intensity of each attribute in the developed lexicon is rated on the 15-point line scale.
-
A mandatory break with a palate cleanser (e.g., unsalted crackers and water) is enforced between samples to prevent sensory fatigue.
-
-
Data Collection: Data is captured using specialized sensory software or on paper ballots.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and averaged for each attribute of each sample.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the sensory attributes among the samples.[6]
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[6] The results are often presented in a graphical format, such as a "spider web" or radar plot.[2]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for a Quantitative Descriptive Analysis (QDA) sensory panel evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Descriptive Analysis [sensorysociety.org]
- 3. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. library.sweetmarias.com [library.sweetmarias.com]
- 6. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic labeling studies to confirm furfuryl isopropyl sulfide formation pathways
Comparative Guide to the Formation Pathways of Furfuryl Isopropyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the plausible formation pathways of this compound, a sulfur-containing volatile compound of interest in flavor chemistry and potentially in the study of drug degradation pathways. Due to a lack of direct isotopic labeling studies for this specific compound, this document outlines hypothesized pathways based on established reaction mechanisms for analogous furfuryl sulfides. We present supporting quantitative data from related compounds, propose detailed isotopic labeling experiments to confirm these pathways, and provide comprehensive experimental protocols.
Plausible Formation Pathways of this compound
The formation of this compound in food and other complex chemical systems is most likely to occur via the Maillard reaction and subsequent reactions of its intermediates. Two primary pathways are proposed:
Pathway A: Reaction of Furfural with an Isopropyl Sulfur Nucleophile
This is considered the most probable pathway. It involves the initial formation of furfural from the degradation of pentose sugars, which then reacts with a source of isopropyl thiol.
-
Formation of Furfural: Pentoses, such as ribose, undergo acid-catalyzed dehydration during thermal processing to form furfural.
-
Formation of Isopropyl Thiol: The isopropyl thiol can originate from the Strecker degradation of valine, which produces isobutyraldehyde. Subsequent reduction and sulfur addition could yield isopropyl thiol. Alternatively, other degradation pathways of branched-chain amino acids or lipids could serve as a source.
-
Nucleophilic Addition: Isopropyl thiol, acting as a nucleophile, attacks the carbonyl carbon of furfural, followed by dehydration to form a thioacetal intermediate.
-
Reduction: The intermediate is then reduced to form this compound.
Pathway B: Reaction of Furfuryl Alcohol with an Isopropyl Sulfur Source
An alternative pathway involves the formation of furfuryl alcohol as a key intermediate.
-
Formation of Furfuryl Alcohol: Furfural, formed as in Pathway A, can be reduced to furfuryl alcohol.
-
Reaction with Isopropyl Thiol: Furfuryl alcohol can then react with isopropyl thiol in a nucleophilic substitution reaction, where the hydroxyl group is displaced by the isopropyl thiol to form this compound.
Quantitative Data from Analogous Systems
Table 1: Effect of pH on the Formation of Furfuryl Mercaptan
| pH | Temperature (°C) | Time (min) | Precursors | Yield/Abundance | Reference |
| 4.5 | 145 | 20 | L-cysteine/ribose | Higher levels of 2-furanmethanethiol | [1] |
| 6.5 | 145 | 20 | L-cysteine/ribose | Drastically reduced levels of 2-furanmethanethiol | [1] |
| 5.0 | 180 | 120 | Cysteine/Ribose | General reduction in thiophenes and furfurylthiols with added carnosine | [2] |
| 8.5 | 180 | 120 | Cysteine/Ribose | General reduction in thiophenes and furfurylthiols with added carnosine | [2] |
Table 2: Effect of Temperature on the Formation of Furfural and Furfuryl Mercaptan
| Temperature (°C) | Time (h) | Precursors | Product | Yield/Abundance | Reference |
| 95 | 4 | Cysteine/Ribose | 2-Furfurylthiol | Significant formation | [3] |
| 100 | 2 | Cysteine/Xylose | S-furfuryl-L-cysteine | Identified as a Maillard product | [4][5] |
| 180 | 2 | Cysteine/Ribose | 2-Furfurylthiol | Significant formation | [2] |
| 160 | various | Xylan | Furfural | Optimal temperature for furfural yield | |
| >160 | various | Xylan | Furfural | Decreased furfural yield |
Proposed Isotopic Labeling Studies to Confirm Pathways
To definitively elucidate the formation pathway of this compound, a series of isotopic labeling experiments are proposed. These experiments will trace the incorporation of labeled atoms from precursors into the final product, which can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experiment 1: Confirming the Origin of the Furan Ring and Methylene Bridge
-
Objective: To verify that the furan ring and the adjacent methylene group originate from a pentose sugar.
-
Labeled Precursor: [¹³C₅]-D-ribose.
-
Methodology: A model reaction will be performed with [¹³C₅]-D-ribose, a sulfur source (e.g., cysteine), and a source of the isopropyl group (e.g., valine or isopropyl thiol). The volatile products will be analyzed by GC-MS.
-
Expected Outcome: If Pathway A or B is correct, the resulting this compound should show an increase in mass corresponding to the five ¹³C atoms in the furfuryl moiety. The mass spectrum will confirm the location of the labels.
Experiment 2: Confirming the Origin of the Isopropyl Group
-
Objective: To determine the precursor of the isopropyl group.
-
Labeled Precursors:
-
L-[¹³C₄, ¹⁵N]-Valine
-
[¹³C₃]-Isopropyl thiol
-
-
Methodology: Two separate experiments will be conducted. In the first, labeled valine will be reacted with ribose and cysteine. In the second, labeled isopropyl thiol will be reacted with ribose and cysteine.
-
Expected Outcome:
-
If valine is the precursor, the this compound formed should incorporate the ¹³C atoms from the isopropyl side chain of valine.
-
If isopropyl thiol is the direct precursor, the product will show the corresponding mass increase from the labeled isopropyl thiol.
-
Experiment 3: Confirming the Origin of the Sulfur Atom
-
Objective: To confirm that the sulfur atom originates from a sulfur-containing amino acid like cysteine.
-
Labeled Precursor: L-[³⁴S]-Cysteine.
-
Methodology: A reaction will be carried out with ribose, valine (as the isopropyl source), and [³⁴S]-cysteine.
-
Expected Outcome: The this compound produced should contain the ³⁴S isotope, confirming cysteine as the sulfur donor.
Visualizing the Proposed Pathways and Workflows
Signaling Pathways
Caption: Proposed formation pathways for this compound.
Experimental Workflows
Caption: General experimental workflows for synthesis and isotopic labeling studies.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the synthesis and analysis of furfuryl mercaptan and can be modified for the study of this compound.
Protocol 1: Synthesis of this compound via Maillard Reaction
Materials:
-
D-Ribose
-
L-Cysteine
-
L-Valine
-
Phosphate buffer (0.1 M, pH 5.5)
-
Reaction vials (20 mL headspace vials with screw caps and PTFE/silicone septa)
-
Heating block or oven
Procedure:
-
Prepare stock solutions of D-ribose (0.1 M), L-cysteine (0.1 M), and L-valine (0.1 M) in 0.1 M phosphate buffer (pH 5.5).
-
In a headspace vial, combine the precursor solutions. A typical molar ratio would be 1:1:1 for ribose:cysteine:valine.
-
Seal the vial tightly.
-
Heat the vial in a heating block or oven at a controlled temperature (e.g., 120-180°C) for a specified time (e.g., 1-4 hours).
-
After heating, allow the vial to cool to room temperature before analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent)
-
Helium carrier gas (high purity)
-
Autosampler with SPME capabilities
-
Heated agitator
Procedure:
-
Sample Preparation: Place the cooled reaction vial into the autosampler tray.
-
Incubation: Equilibrate the sample vial at a set temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) with agitation to promote the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/minute to 150°C.
-
Ramp 2: 10°C/minute to 240°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 35-350.
-
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. For isotopic labeling studies, determine the mass shift in the molecular ion and key fragment ions to confirm the incorporation and position of the isotopic labels.
References
- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 2. Effects of carnosine on volatile generation from Maillard reaction of ribose and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Furfuryl Isopropyl Sulfide Analysis: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of volatile flavor and aroma compounds is paramount in various fields, including food science, beverage quality control, and pharmaceutical analysis. Furfuryl isopropyl sulfide, a key aroma compound found in products like coffee, possesses a distinct savory, roasted aroma and is a critical indicator of flavor profile.[1] This guide provides an objective comparison of two prevalent analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Method Performance Comparison
The selection of an analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and the nature of the research question. GC-MS is generally favored for its high sensitivity and selectivity for volatile compounds, while HPLC offers a robust alternative, particularly for less volatile or thermally labile compounds.[2][3]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (for related furan/sulfur compounds) | High-Performance Liquid Chromatography (HPLC) (for related furan compounds) |
| Limit of Detection (LOD) | 0.018 - 0.035 ng/g[4] | 0.11 - 0.76 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.060 - 0.117 ng/g[4] | 0.35 - 2.55 µg/mL[5] |
| Linearity (Correlation Coefficient, r²) | > 0.99[6] | > 0.998[5] |
| Accuracy (Recovery %) | 80 - 120%[6] | ≥ 89.9%[5] |
| Precision (Relative Standard Deviation, RSD%) | Intra-day: ≤ 5.02%, Inter-day: ≤ 5.55%[4] | Intra- and Inter-day: ≤ 4.5%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound and related compounds using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The following protocol is a representative method based on the analysis of furan and sulfur compounds in food matrices.[4][7]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for 15 minutes with agitation.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[1]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides a robust method for the analysis of a wide range of compounds. The following protocol is based on a published method for the analysis of this compound.[8]
1. Sample Preparation
-
For liquid samples (e.g., coffee), filter through a 0.45 µm syringe filter prior to injection.
-
For solid samples, perform a solvent extraction using a suitable solvent (e.g., acetonitrile/water mixture).
-
Centrifuge the extract to remove particulate matter and collect the supernatant for injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or similar, equipped with a Diode Array Detector (DAD).
-
Column: Newcrom R1 (150 x 4.6 mm, 5 µm) or a similar reverse-phase column.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[8] A typical gradient could be:
-
Start with 90% water / 10% MeCN.
-
Linearly increase to 90% MeCN over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm for furan derivatives).
Visualizing the Cross-Validation Workflow
To ensure the comparability of results obtained from different analytical techniques, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods.
Principles of Analytical Techniques
The fundamental principles of GC-MS and HPLC dictate their suitability for different types of analytes.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. GC-MS offers superior sensitivity for this volatile compound, making it ideal for trace-level detection and identification in complex matrices such as coffee and other food products.[7] HPLC, on the other hand, provides a robust and versatile alternative, particularly when dealing with samples that may not be amenable to gas chromatography or when simultaneous analysis of both volatile and non-volatile compounds is required. The choice of method should be guided by the specific analytical needs, including the required limits of detection, the complexity of the sample matrix, and the availability of instrumentation. For comprehensive quality control and research applications, the cross-validation of results from both techniques can provide the highest level of confidence in the analytical data.
References
- 1. air.uniud.it [air.uniud.it]
- 2. Key Features of High-Performance Liquid Chromatography (HPLC) • Food Safety Institute [foodsafety.institute]
- 3. High-Performance Liquid Chromatography Applications in Food Analysis • Food Safety Institute [foodsafety.institute]
- 4. laccei.org [laccei.org]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Furfuryl Isopropyl Sulfide and Other Key Sulfur-Containing Aroma Compounds in Arabica vs. Robusta Coffee
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative examination of the presence and concentration of key sulfur-containing volatile compounds, including furfuryl isopropyl sulfide, in Coffea arabica (Arabica) and Coffea canephora (Robusta) coffee beans. While specific quantitative data for this compound is not extensively available in comparative studies, this document synthesizes existing literature on related and impactful sulfur compounds that contribute significantly to the distinct aroma profiles of these two commercially important coffee species.
The aroma of roasted coffee is a complex mixture of over a thousand volatile compounds, with sulfur-containing molecules playing a pivotal role in its characteristic roasty, and sometimes sulfury, notes.[1] Furans and pyrazines are the two main chemical classes in terms of quantity, but qualitatively, sulfur-containing compounds and pyrazines are considered the most significant contributors to coffee's flavor.[1]
Data Presentation: Quantitative Comparison of Key Sulfur-Containing Aroma Compounds
While direct comparative data for this compound remains elusive in the reviewed literature, it is recognized as a flavor component in roasted Arabica coffee bean oil and coffee distillates. The following table summarizes available quantitative data for other significant sulfur-containing compounds in Arabica and Robusta coffee, providing a basis for understanding the differences in their aroma profiles.
| Compound | Arabica Coffee | Robusta Coffee | Significance to Aroma |
| 2-Furfurylthiol (2-FFT) | 11.34 - 15.33 µg/L (in brew)[2] | 20.94 µg/L (in brew)[2] | Key coffee aroma compound with a roasty, coffee-like scent. |
| Dimethylsulfone | Not typically reported | 0.18 - 7.36 µg/kg | Contributes to the overall aroma profile. |
| Thiophene | 3.2 - 8.24 µg/kg | 4.12 - 19.4 µg/kg | Contributes to the overall aroma profile. |
It is important to note that the concentration of these volatile compounds can be significantly influenced by factors such as the geographical origin of the beans, processing methods (e.g., washed, natural), and roasting conditions.[1]
Logical Relationship: Factors Influencing Volatile Compound Composition
The final concentration of this compound and other volatile compounds in roasted coffee is the result of a complex series of chemical reactions occurring during the roasting process. The following diagram illustrates the logical relationship between the initial chemical composition of the green coffee beans and the final aroma profile of the roasted product.
Caption: Logical flow from green bean composition to the final aroma profile.
Experimental Protocols
The quantification of this compound and other volatile sulfur compounds in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and specificity for analyzing complex volatile mixtures.
Experimental Workflow: Analysis of Volatile Sulfur Compounds in Coffee
The following diagram outlines a typical workflow for the extraction and analysis of volatile sulfur compounds from coffee beans.
Caption: A typical workflow for the analysis of volatile sulfur compounds.
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and quantification of volatile and semi-volatile compounds from solid and liquid samples.
-
Sample Preparation:
-
Roasted coffee beans are cryogenically ground to a fine powder to preserve volatile compounds.
-
A known amount of the ground coffee (e.g., 1-2 g) is placed into a headspace vial.
-
An internal standard (e.g., a deuterated analog of the target analyte) is added for accurate quantification.
-
-
Volatile Compound Extraction (HS-SPME):
-
The vial is sealed and placed in a temperature-controlled autosampler (e.g., at 60°C).
-
After an equilibration time (e.g., 15-30 minutes), a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the coffee sample.
-
Volatile compounds adsorb onto the fiber over a defined period (e.g., 20-40 minutes).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the heated injection port of the gas chromatograph.
-
The volatile compounds are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds are detected and identified by a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
The concentration of each compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of analytical standards.
-
Conclusion
The distinct aroma profiles of Arabica and Robusta coffees are a direct consequence of the differing concentrations of a multitude of volatile organic compounds, with sulfur-containing molecules playing a crucial role. While specific comparative data for this compound is limited, the analysis of related compounds such as 2-furfurylthiol reveals higher concentrations in Robusta brews. This, along with differences in other compound classes like pyrazines, contributes to the bolder, more intense flavor profile of Robusta compared to the typically sweeter and more acidic profile of Arabica. Further research focusing on the precise quantification of a broader range of sulfur compounds, including this compound, across various cultivars and processing methods would provide a more complete understanding of their contribution to coffee aroma.
References
Unveiling the Savory Profile: A Comparative Analysis of Furfuryl Isopropyl Sulfide
A deep dive into the efficacy of furfuryl isopropyl sulfide against other savory flavoring agents, providing researchers, scientists, and drug development professionals with a comprehensive guide to its performance, supported by experimental data and methodologies.
In the intricate world of flavor chemistry, the quest for potent and authentic savory notes is perpetual. Among the diverse arsenal of flavoring agents, sulfur-containing compounds often play a pivotal role in delivering meaty, roasted, and umami sensations. This guide offers a comparative analysis of this compound against other well-established savory flavoring agents, presenting available quantitative data, detailing experimental protocols for evaluation, and illustrating the underlying biological pathways.
Comparative Flavor Profile
This compound is a volatile sulfur compound recognized for its complex and potent savory aroma. Its flavor profile is often described as having notes of roasted onion, garlic, and coffee, with savory and meaty undertones[1][2]. This unique combination makes it a versatile ingredient in a variety of food applications, including bakery, dairy, meat products, and beverages, typically used at very low concentrations ranging from 0.3 to 0.6 parts per million (ppm)[1].
In comparison, other savory flavoring agents like monosodium glutamate (MSG) and yeast extracts contribute to the umami taste, which is considered the fifth basic taste. MSG provides a pure umami taste, while yeast extracts offer a more complex savory and brothy flavor profile.
Quantitative Data Summary
Direct comparative studies providing quantitative data on the flavor intensity and stability of this compound against other savory agents in a single, comprehensive format are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview. It is important to note that sensory thresholds and perceived intensity can be influenced by the food matrix and the presence of other compounds.
| Flavoring Agent | Typical Flavor Profile | Odor Threshold (in water) | Typical Use Levels | Key Sensory Attributes |
| This compound | Roasted onion, garlic, coffee, savory, meaty[1][2] | Data not readily available in comparative studies | 0.3 - 0.6 ppm[1] | Pungent, sulfurous, roasted |
| Monosodium Glutamate (MSG) | Umami, savory[3] | Not applicable (taste compound) | 0.1% - 0.8% by weight | Enhances existing flavors, provides a sensation of fullness |
| Yeast Extract | Savory, brothy, meaty | Not applicable (complex mixture) | Varies by product | Contributes to umami, saltiness, and overall savory character |
| 2-Methyl-3-furanthiol | Meaty, roasted | 0.00004 ppb[4] | Trace amounts | Potent meaty and savory aroma |
| Furfuryl Mercaptan | Roasted coffee, sulfurous | 0.005 ppb[5] | Trace amounts | Strong roasted and burnt notes |
Note: Odor thresholds are highly dependent on the methodology and matrix used for determination. The values presented are for illustrative purposes and may vary.
Experimental Protocols
To objectively evaluate and compare the efficacy of savory flavoring agents, a combination of sensory and analytical techniques is employed.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the sensory attributes of a product.[6][7]
Objective: To create a detailed sensory profile of this compound and other savory agents in a specific food matrix (e.g., a savory broth).
Panelists: A panel of 8-12 trained sensory assessors is selected based on their ability to discriminate and scale different taste and aroma intensities.
Procedure:
-
Lexicon Development: Panelists are presented with a range of savory flavoring agents at various concentrations to develop a consensus vocabulary (lexicon) to describe the perceived sensory attributes. This may include terms like "roasted," "sulfurous," "meaty," "umami," "brothy," "salty," etc.
-
Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a standardized scale (e.g., a 15-point unstructured line scale anchored from "none" to "very intense"). Reference standards for each attribute are provided to calibrate the panelists.
-
Evaluation: Samples containing this compound and other savory agents at predetermined concentrations are presented to the panelists in a randomized and blind manner. Panelists evaluate each sample and rate the intensity of each attribute on the provided scale.
-
Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA and Principal Component Analysis - PCA) to generate a sensory profile for each flavoring agent, allowing for direct comparison.
Analytical Technique: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[8][9]
Objective: To identify and characterize the specific aroma compounds contributing to the savory profile of this compound and compare them to other agents.
Procedure:
-
Sample Preparation: A volatile extract of the flavoring agent is prepared using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
GC Separation: The volatile extract is injected into a gas chromatograph, where the individual compounds are separated based on their boiling points and chemical properties.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory panelist sniffs the effluent and records the perceived aroma and its intensity at specific retention times.
-
Data Analysis: The olfactometry data is combined with the chemical identification data to create an "aromagram," which shows the odor-active compounds and their sensory descriptions. This allows for a direct comparison of the key aroma contributors of different savory agents.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in savory flavor perception and evaluation, the following diagrams are provided.
References
- 1. This compound, 1883-78-9 [thegoodscentscompany.com]
- 2. Fragrance University [fragranceu.com]
- 3. Electronic nose in Food Analysis | PPTX [slideshare.net]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. Sodium reduction and flavor enhancer addition in probiotic prato cheese: Contributions of quantitative descriptive analysis and temporal dominance of sensations for sensory profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imreblank.ch [imreblank.ch]
- 9. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furfuryl Isopropyl Sulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of furfuryl isopropyl sulfide, a combustible liquid with potential health hazards. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Key Safety and Physical Properties
A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H12OS | [1][2] |
| Molecular Weight | 156.25 g/mol | [1][2] |
| Flash Point | 75.56 °C (168.00 °F) - Closed Cup | [3] |
| Boiling Point | 79.00 to 80.00 °C @ 12.00 mm Hg | [2] |
| Specific Gravity | 1.01300 to 1.02000 @ 20.00 °C | [3] |
| Refractive Index | 1.49700 to 1.50800 @ 20.00 °C | [3] |
Health Hazard Information
This compound is classified as a combustible liquid and presents several health hazards.[1] It may be harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the skin and eyes.[1][2]
HMIS Classification:
-
Health Hazard: 1
-
Flammability: 2
-
Physical Hazards: 1
NFPA Rating:
-
Health Hazard: 1
-
Fire: 2
-
Reactivity Hazard: 0
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration. However, this must be conducted by a licensed professional in a properly equipped facility.
1. Waste Collection and Storage:
-
Container: Collect surplus and non-recyclable this compound in a suitable, closed container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
2. Engaging a Licensed Disposal Company:
-
Contact: Offer the collected waste to a licensed disposal company. It is crucial to use a certified service to ensure compliance with all local, state, and federal regulations.
-
Documentation: Maintain all documentation related to the disposal process for your records.
3. Incineration Procedure (to be performed by a licensed facility):
-
Method: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete and environmentally sound destruction of the chemical.
4. Disposal of Contaminated Packaging:
-
Procedure: Dispose of contaminated packaging in the same manner as the unused product.[1] Do not mix with other waste.
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Furfuryl Isopropyl Sulfide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Furfuryl isopropyl sulfide. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a combustible liquid that is yellow to brown in color.[1] It is important to be aware of its physical and chemical properties to ensure safe handling.
| Property | Value |
| Molecular Formula | C8H12OS |
| Molecular Weight | 156.25 g/mol |
| Boiling Point | 79 °C |
| Flash Point | 168.00 °F (75.56 °C)[2] |
| Specific Gravity | 1.01300 to 1.02000 @ 20.00 °C[2] |
| Refractive Index | 1.49700 to 1.50800 @ 20.00 °C[2] |
Hazard Identification and First Aid
This compound is classified as a combustible liquid.[1] Potential health effects include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
In case of exposure, follow these first-aid measures and consult a physician:[1]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specifications |
| Respiratory Protection | While not always required, if protection is desired, use multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. Respirators and their components must be approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1] |
| Eye Protection | Use safety glasses with side-shields conforming to EN166 or equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
Operational and Handling Procedures
Safe Handling:
-
Avoid Contact: Avoid contact with skin and eyes.[1]
-
Avoid Inhalation: Avoid inhalation of vapor or mist.[1]
-
Ignition Sources: Keep away from sources of ignition. No smoking.[1]
-
Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge.[1]
-
Hand Washing: Wash hands before breaks and immediately after handling the product.[1]
Storage:
-
Container: Keep container tightly closed in a dry and well-ventilated place.[1]
-
Resealing: Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]
Spill and Disposal Procedures
Spill Containment and Cleanup:
-
Contain the spillage.
-
Collect with an electrically protected vacuum cleaner or by wet-brushing.
-
Place in a suitable, closed container for disposal according to local regulations.[1]
Disposal:
-
Product: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
Safety Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
